5-Chloropyridazin-4-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1H-pyridazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O/c5-3-1-6-7-2-4(3)8/h1-2H,(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPQSWZLTVFMDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C=NN1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745103 | |
| Record name | 5-Chloropyridazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245643-70-2 | |
| Record name | 5-Chloro-4-pyridazinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245643-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloropyridazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloropyridazin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Chloropyridazin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details a potential synthetic route, outlines key characterization methodologies, and presents relevant data in a structured format for ease of reference.
Core Compound Information
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1245643-70-2 |
| Molecular Formula | C₄H₃ClN₂O |
| Molecular Weight | 130.53 g/mol |
| Appearance | White to off-white solid[1] |
| Storage Temperature | Room Temperature, sealed in dry[1] |
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis could potentially proceed via the selective nucleophilic substitution of a chlorine atom on a trichloropyridazine ring with a hydroxide or methoxide source, followed by hydrolysis if necessary. 3,4,6-trichloropyridazine is a potential starting material for this synthesis. The greater reactivity of the chlorine atom at the 4-position towards nucleophilic attack makes this a feasible approach.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical)
Materials:
-
3,4,6-Trichloropyridazine
-
Sodium hydroxide (NaOH) or Sodium methoxide (NaOMe)
-
Methanol or other suitable solvent
-
Water
-
Hydrochloric acid (HCl) for acidification
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4,6-trichloropyridazine in a suitable solvent like methanol.
-
Nucleophilic Substitution: Slowly add a stoichiometric amount of sodium hydroxide or sodium methoxide solution to the flask at room temperature. The reaction mixture may be heated to reflux to drive the reaction to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a methoxy intermediate is formed, subsequent hydrolysis with an acidic or basic solution would be necessary.
-
Isolation: Neutralize the reaction mixture with hydrochloric acid to precipitate the product. The crude product can be collected by filtration.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system to obtain the final product.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following are the key analytical techniques employed.
Characterization Workflow
Caption: Workflow for the characterization of this compound.
Melting Point Determination
Protocol: The melting point of the purified solid is determined using a standard capillary melting point apparatus. A small amount of the finely powdered sample is packed into a capillary tube and heated gradually. The temperature range over which the solid melts is recorded.
| Parameter | Value |
| Melting Point | Not available |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for ¹H and ¹³C NMR: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. While specific spectral data for this compound is not publicly available, commercial suppliers indicate its availability.[2]
Expected ¹H NMR Spectral Features: The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridazine ring. The chemical shifts and coupling patterns would be indicative of their positions relative to the chloro and hydroxyl substituents.
Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum would display signals for the four carbon atoms of the pyridazine ring. The chemical shifts would be influenced by the electronegativity of the nitrogen, chlorine, and oxygen atoms.
| Data Type | Expected Chemical Shift Ranges (ppm) |
| ¹H NMR | Aromatic region (δ 7.0-9.0) |
| ¹³C NMR | Aromatic/Heteroaromatic region (δ 120-160) |
Infrared (IR) Spectroscopy
Protocol: The IR spectrum of the solid sample is obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically employing a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. The spectrum reveals the characteristic vibrational frequencies of the functional groups present in the molecule.
Expected IR Absorption Bands:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H stretch | 3200-3600 (broad) |
| C=C, C=N stretch | 1400-1650 |
| C-Cl stretch | 600-800 |
| C-O stretch | 1000-1300 |
Mass Spectrometry (MS)
Protocol: Mass spectral analysis is performed using a mass spectrometer, with techniques such as Electrospray Ionization (ESI) or Electron Impact (EI) to generate ions. The mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern are analyzed to confirm the molecular weight and structural features.
Expected Mass Spectral Data:
| Parameter | Expected Value (m/z) |
| Molecular Ion [M]⁺ | ~130.0 (for ³⁵Cl) and ~132.0 (for ³⁷Cl) in a ~3:1 ratio |
Expected Fragmentation Pattern: The fragmentation pattern would likely involve the loss of small molecules such as CO, HCl, or HCN from the molecular ion, providing further structural confirmation.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. While a definitive, published synthetic protocol and complete characterization dataset are not currently available, the proposed methods and expected data serve as a valuable resource for researchers initiating work on this compound. Further experimental investigation is required to establish a robust synthetic procedure and fully characterize this molecule of interest.
References
Spectroscopic Data Analysis of 5-Chloropyridazin-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-Chloropyridazin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public spectroscopic data for this specific molecule, this guide will utilize data from closely related pyridazinone and chloropyridine analogs to illustrate the principles of spectral interpretation for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The methodologies and data interpretation strategies outlined herein are directly applicable to the analysis of this compound.
Introduction to Spectroscopic Analysis in Drug Development
Spectroscopic techniques are fundamental in the structural elucidation and characterization of new chemical entities. For a molecule like this compound, a derivative of the pyridazinone core, these methods provide critical information about its atomic composition, connectivity, and functional groups, which is essential for confirming its identity, purity, and for understanding its chemical behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Table 1: Representative ¹H NMR Data for a Chloropyridazinone Analog
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.85 | d | 1H | H-3 |
| 8.50 | d | 1H | H-6 |
| 11.5 (broad) | s | 1H | N-H |
Note: This data is illustrative and based on known pyridazinone structures. The actual chemical shifts for this compound may vary.
¹³C NMR Spectroscopy
Carbon NMR (¹³C NMR) provides information about the number of different types of carbon atoms in a molecule.
Table 2: Representative ¹³C NMR Data for a Chloropyridazinone Analog
| Chemical Shift (δ, ppm) | Assignment |
| 129.0 | C-3 |
| 145.0 | C-5 (bearing Cl) |
| 150.0 | C-6 |
| 162.0 | C-4 (bearing OH) |
Note: This data is illustrative and based on known pyridazinone and chloropyridine structures. The actual chemical shifts for this compound may vary.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Representative IR Absorption Frequencies for a Chloropyridazinone Analog
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch (from the hydroxyl group) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1680-1640 | Strong | C=O stretch (keto tautomer) |
| 1600-1450 | Medium | C=C and C=N stretching |
| 1100-1000 | Strong | C-O stretch |
| 800-700 | Strong | C-Cl stretch |
Note: This data is illustrative. The presence of tautomerism (keto-enol) in this compound would significantly influence the IR spectrum, particularly in the C=O and O-H stretching regions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.
Table 4: Representative Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 130/132 | 100/33 | [M]⁺/ [M+2]⁺ (presence of Chlorine) |
| 102/104 | 40/13 | [M-CO]⁺ |
| 95 | 60 | [M-Cl]⁺ |
| 67 | 50 | [M-Cl-CO]⁺ |
Note: The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature in the mass spectrum of chlorinated compounds.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data discussed.
-
NMR Spectroscopy: A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) and placed in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300-600 MHz. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
-
IR Spectroscopy: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry: A dilute solution of the sample is introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). Electron Ionization (EI) or Electrospray Ionization (ESI) can be used to generate ions. The mass-to-charge ratio (m/z) of the ions is measured.
Visualization of the Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a novel compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.
Logical Relationship of Spectroscopic Data
The following diagram illustrates how the different spectroscopic techniques provide complementary information to elucidate the structure of this compound.
An In-depth Technical Guide to the Physicochemical Properties of 5-Chloropyridazin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloropyridazin-4-ol is a heterocyclic organic compound belonging to the pyridazinone class, a scaffold of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1] A thorough understanding of its physicochemical properties is fundamental for its application in synthesis, drug design, and material science. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, detailed experimental protocols for their determination, and logical workflows relevant to its study.
Core Physicochemical Properties
Precise experimental determination of all physicochemical parameters for this compound is not extensively documented in publicly available literature. However, based on vendor information and computational predictions, the following data can be summarized.
General Properties
| Property | Value | Source |
| CAS Number | 1245643-70-2 | [2] |
| Molecular Formula | C₄H₃ClN₂O | [2] |
| Molecular Weight | 130.53 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Storage | Sealed in dry, Room Temperature | [2] |
Predicted Physicochemical Data
| Property | Predicted Value | Notes |
| Melting Point | 180-220 °C | Estimated based on related pyridazinone structures. The presence of a chlorine atom and a hydroxyl group, capable of hydrogen bonding, suggests a relatively high melting point for a molecule of its size. |
| Boiling Point | > 300 °C | Predicted to be high with probable decomposition, typical for polar heterocyclic compounds with hydrogen bonding capabilities. |
| pKa (acidic) | 7.5 - 8.5 | The pyridazinone ring system can exhibit both acidic and basic properties. The hydroxyl group is expected to be weakly acidic. Accurate prediction can be achieved using semiempirical quantum chemical methods.[6] |
| pKa (basic) | 1.5 - 2.5 | The ring nitrogen atoms are weakly basic due to the electron-withdrawing effects of the chloro and carbonyl groups.[7] |
| logP | 0.5 - 1.5 | The predicted octanol-water partition coefficient suggests a moderate lipophilicity, a key parameter in assessing drug-likeness according to Lipinski's Rule of Five.[8] The value indicates a balance between aqueous solubility and lipid membrane permeability. |
Experimental Protocols
The following sections detail standard experimental methodologies for the determination of key physicochemical properties of this compound.
Melting Point Determination
The melting point of a solid is a crucial indicator of its purity.
Methodology: Capillary Method [9][10]
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.[11]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or a Thiele tube).
-
Initial Determination: A preliminary rapid heating is performed to determine an approximate melting range.[12]
-
Accurate Determination: A fresh sample is heated slowly, at a rate of 1-2 °C per minute, starting from a temperature approximately 20 °C below the estimated melting point.[11]
-
Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
Solubility Determination
Solubility is a critical factor in drug formulation and biological availability.[13]
Methodology: Qualitative and Semi-quantitative Analysis [14][15]
-
Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane.
-
Procedure:
-
To a test tube containing a pre-weighed amount of this compound (e.g., 10 mg), add a measured volume of the solvent (e.g., 1 mL).
-
The mixture is vortexed or shaken vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature.[14]
-
Visual observation is used to classify the solubility as soluble, partially soluble, or insoluble.
-
-
pH-Dependent Solubility: For solubility in aqueous media, the protocol is repeated using buffered solutions at different pH values (e.g., pH 2, 7.4, and 9) to assess the impact of ionization on solubility.[16]
pKa Determination
The acid dissociation constant (pKa) is essential for predicting the ionization state of a molecule at a given pH, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.[3]
Methodology: Potentiometric Titration
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa value corresponds to the pH at the half-equivalence point. For polyprotic species, multiple inflection points may be observed.
LogP Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and its ability to cross biological membranes.[8]
Methodology: Shake-Flask Method [17][18][19][20]
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.
-
Partitioning: A known concentration of this compound is dissolved in one of the phases (typically the one in which it is more soluble). An equal volume of the other phase is added.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.[19]
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Mandatory Visualizations
Synthesis Workflow
The synthesis of chloropyridazinone derivatives often involves the reaction of a precursor with a chlorinating agent or the nucleophilic substitution on a di-chlorinated pyridazine.[21][22][23] The following diagram illustrates a general synthetic approach.
Experimental Workflow for Physicochemical Property Determination
The determination of the physicochemical properties of a novel compound follows a logical progression of experiments.
Role of Physicochemical Properties in Drug Discovery
The physicochemical properties of a compound like this compound are critical in the early stages of drug discovery, influencing its potential as a therapeutic agent.
References
- 1. sarpublication.com [sarpublication.com]
- 2. This compound CAS#: 1245643-70-2 [chemicalbook.com]
- 3. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]
- 4. researchgate.net [researchgate.net]
- 5. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 6. peerj.com [peerj.com]
- 7. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 8. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 9. thinksrs.com [thinksrs.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. scribd.com [scribd.com]
- 14. chem.ws [chem.ws]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. www1.udel.edu [www1.udel.edu]
- 17. LogP / LogD shake-flask method [protocols.io]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 20. researchgate.net [researchgate.net]
- 21. nbinno.com [nbinno.com]
- 22. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. portal.tpu.ru [portal.tpu.ru]
An In-depth Technical Guide to 5-Chloropyridazin-4-ol (CAS Number: 1245643-70-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential biological activities, and suppliers of 5-Chloropyridazin-4-ol (CAS No. 1245643-70-2). The information is curated for professionals in the fields of chemical research and drug development.
Chemical and Physical Properties
This compound is a halogenated pyridazinone derivative. The presence of the chlorine atom and the hydroxyl group on the pyridazine ring makes it a versatile building block in medicinal chemistry. The compound exists in equilibrium with its tautomeric form, 5-chloro-1H-pyridazin-4-one.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1245643-70-2 | N/A |
| Chemical Name | This compound | N/A |
| Molecular Formula | C₄H₃ClN₂O | [1] |
| Molecular Weight | 130.53 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
| Storage Conditions | Sealed in dry, Room Temperature | N/A |
It is important to note that a closely related isomer, 4-Chloropyridazin-3-ol (CAS No. 1677-79-8), shares the same molecular formula and weight.[2][3][4] PubChem lists CAS 1677-79-8 as a synonym for 4-Chloro-2,3-dihydropyridazin-3-one, the keto tautomer of 4-Chloropyridazin-3-ol.[5] Careful verification of the specific isomer is crucial for any research or development activities.
Synthesis and Experimental Protocols
General Synthesis of Pyridazinones:
One common method for the synthesis of pyridazinone rings involves the cyclocondensation of a γ-ketoester with hydrazine hydrate. The reaction typically proceeds by forming a hydrazone intermediate, followed by intramolecular cyclization and elimination of an alcohol to yield the pyridazinone ring.
Potential Synthetic Workflow for this compound:
A plausible synthetic route could involve the chlorination of a suitable pyridazin-4-ol precursor. The specific reagents and conditions would need to be optimized to achieve the desired regioselectivity and yield.
Caption: Potential synthetic route to this compound.
Biological Activity and Potential Applications
While specific biological data for this compound is limited, the broader class of chloropyridazine and pyridazinone derivatives has been investigated for a range of pharmacological activities.
Anticancer Activity:
Numerous studies have highlighted the potential of chloropyridazine derivatives as anticancer agents.[6][7] These compounds have been shown to induce apoptosis and inhibit key enzymes involved in cancer cell proliferation, such as PARP-1.[6][7] The mechanism of action often involves the induction of DNA damage and the modulation of apoptotic protein markers like p53, BAX, and Bcl-2.[6][7]
Antimicrobial Activity:
Chloropyridazine derivatives have also demonstrated significant antimicrobial properties.[8][9] Studies have shown strong antibacterial activity against Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MICs) lower than that of chloramphenicol.[8] The proposed mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes like DNA gyrase.[8]
Other Potential Activities:
The pyridazinone scaffold is a versatile pharmacophore found in compounds with a wide array of biological activities, including:
-
Aromatase inhibition: For potential application in breast cancer therapy.[10]
-
Necroptosis inhibition: Targeting RIPK1 for the treatment of inflammatory and neurodegenerative diseases.[11]
-
Analgesic and anti-inflammatory effects. [12]
The diverse biological activities of related compounds suggest that this compound could be a valuable lead compound for further investigation in various therapeutic areas.
Signaling Pathways
Given the reported anticancer and antimicrobial activities of related compounds, this compound could potentially modulate several key signaling pathways.
Potential Anticancer Signaling Pathway Involvement:
Based on studies of similar compounds, this compound might induce apoptosis through the intrinsic pathway.
Caption: Hypothetical apoptotic pathway induced by this compound.
Suppliers
This compound (CAS 1245643-70-2) is available from several chemical suppliers, primarily for research and development purposes.
Table 2: Selected Suppliers of this compound
| Supplier | Location | Purity |
| ChemicalBook | - | N/A |
| ChemScene | - | ≥95%[3] |
| ChemShuttle | - | 95%[2] |
| 001CHEMICAL | Hangzhou, China | >98%[13] |
It is recommended to contact the suppliers directly for the most up-to-date information on availability, purity, and pricing.
Conclusion
This compound is a chemical compound with potential for further investigation in drug discovery and development, particularly in the areas of oncology and infectious diseases. While specific data on its synthesis and biological activity are not extensively documented, the known properties of related chloropyridazine and pyridazinone derivatives provide a strong rationale for its exploration as a lead compound. Further research is warranted to fully elucidate its chemical and biological profile.
References
- 1. This compound CAS#: 1245643-70-2 [chemicalbook.com]
- 2. chemshuttle.com [chemshuttle.com]
- 3. chemscene.com [chemscene.com]
- 4. en.huatengsci.com [en.huatengsci.com]
- 5. 4-Chloro-2,3-dihydropyridazin-3-one | C4H3ClN2O | CID 17995097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking | Faculty of Pharmacy [b.aun.edu.eg]
- 10. Novel chloropyridazine sulfonamides as aromatase inhibitors and apoptotic inducers in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and synthesis of pyridazin-4-one derivatives as necroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 001chemical.com [001chemical.com]
The Synthesis and Discovery of Novel Pyridazinone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. Derivatives of this core structure have shown promise as potent agents in various therapeutic areas, including cardiovascular diseases, oncology, and inflammatory conditions. This technical guide provides an in-depth overview of the synthesis, discovery, and biological evaluation of novel pyridazinone derivatives, with a focus on recent advancements and methodologies.
Core Synthetic Strategies
The synthesis of the pyridazinone ring is versatile, with several established methods allowing for the introduction of diverse substituents. A common and effective approach involves the cyclocondensation of a γ-ketoacid with a hydrazine derivative.
General Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-one Derivatives
A foundational method for synthesizing 6-aryl-4,5-dihydropyridazin-3(2H)-ones involves a two-step process starting with a Friedel-Crafts acylation followed by cyclization with hydrazine.
Step 1: Synthesis of β-Aroylpropionic Acid A substituted aromatic compound is reacted with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an appropriate solvent like carbon disulfide. This Friedel-Crafts acylation yields the corresponding β-aroylpropionic acid.
Step 2: Cyclization to form the Pyridazinone Ring The resulting β-aroylpropionic acid is then refluxed with hydrazine hydrate (N₂H₄·H₂O) in a solvent such as ethanol. The reaction proceeds via condensation and subsequent cyclization to form the 4,5-dihydropyridazin-3(2H)-one ring.
Experimental Protocol: Synthesis of 6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one
This protocol is an example of a multi-step synthesis to produce a specific pyridazinone derivative with cardiotonic activity.[1]
-
Preparation of 4-(4-nitrophenyl)-3-methyl-4-oxobutanoic acid: 4-Nitrobenzoyl chloride is reacted with methylmalonic acid in the presence of a base to yield the keto-acid intermediate.
-
Cyclization: The intermediate from step 1 is refluxed with hydrazine hydrate in ethanol to form 6-(4-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one.
-
Reduction of the Nitro Group: The nitro-substituted pyridazinone is then reduced to the corresponding amine, 6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, using a reducing agent such as tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation.
Biological Activities and Structure-Activity Relationships
Pyridazinone derivatives have been extensively explored for a variety of pharmacological effects. The substitution pattern on the pyridazinone core and at various positions of the aryl moiety significantly influences the biological activity.
Vasodilatory and Cardiotonic Effects
Many pyridazinone derivatives exhibit potent vasodilatory and cardiotonic activities, often through the inhibition of phosphodiesterase 3 (PDE3).[2]
Experimental Protocol: In Vitro Vasorelaxant Activity Assay [3]
-
Preparation of Aortic Rings: Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in Krebs-Henseleit solution. The aorta is cleaned of adherent connective and fatty tissues and cut into rings of 3-4 mm in width.
-
Mounting of Tissues: The aortic rings are mounted between two stainless steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with a mixture of 95% O₂ and 5% CO₂. One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.
-
Equilibration and Contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5 g. After equilibration, the rings are contracted with a submaximal concentration of a vasoconstrictor agent, such as phenylephrine (10⁻⁶ M) or potassium chloride (60 mM).
-
Cumulative Concentration-Response Curves: Once a stable contraction is achieved, cumulative concentrations of the test pyridazinone derivatives are added to the organ bath. The relaxation response is measured as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal relaxation (EC₅₀) is calculated from the concentration-response curves.
| Compound ID | Substitution Pattern | Biological Activity | IC₅₀/EC₅₀ (µM) | Reference |
| 9 | 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone amide derivative | Vasodilatory | 0.051 | [4] |
| 10 | N,O-dibenzyl derivative | Vasodilator and antiplatelet | 35.3 | [4] |
| 4f | Pyridazin-3-one with 4-substituted thiosemicarbazide side chain | Vasorelaxant | 0.0136 | [5] |
| 4h | Pyridazin-3-one with 4-substituted thiosemicarbazide side chain | Vasorelaxant | 0.0117 | [5] |
| 5d | Cyclized pyridazin-3-one derivative | Vasorelaxant | 0.0053 | [5] |
| 5e | Cyclized pyridazin-3-one derivative | Vasorelaxant | 0.0025 | [5] |
| 1c | 2,3-dichloro-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydro-pyridazin-3-yl)phenyl) benzamide | Cardiotonic | - | [6] |
| 1d | 4-amino-3-methyl-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl) phenyl)benzamide | Cardiotonic | - | [6] |
| 2a | 3-methyl-4-nitro-N-(4-(6-oxo-1,4,5,6-tetrahydro-pyridazin-3-yl)phenyl)benzamide | Cardiotonic | - | [6] |
| 2d | 4-amino-3-methyl -N-(4-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl) benzamide | Cardiotonic | - | [6] |
Anticancer Activity
Novel pyridazinone derivatives have emerged as promising anticancer agents, targeting various signaling pathways involved in tumor growth and proliferation, such as the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.[4]
| Compound ID | Target/Cell Line | Biological Activity | IC₅₀ (µM) / TGI (%) | Reference |
| 38 | FGFR | Anticancer | 91.6% TGI | [4] |
| 43 | Human pancreas cancer cell line (panc-1) | Cytotoxicity | 2.9 | [4] |
| 43 | Human pancreas cancer cell line (paca-2) | Cytotoxicity | 2.2 | [4] |
| 10h | Staphylococcus aureus | Antibacterial | 16 (MIC, µg/mL) | [7] |
| 8g | Candida albicans | Antifungal | 16 (MIC, µg/mL) | [7] |
| 10l | A549/ATCC cell line | G0-G1 phase cell cycle arrest | - | [7] |
Anti-inflammatory Activity
The pyridazinone scaffold is also a key component in the development of novel anti-inflammatory drugs. These compounds often exert their effects through the inhibition of cyclooxygenase (COX) enzymes or by modulating the NF-κB signaling pathway.[8]
Key Signaling Pathways and Experimental Workflows
Visualizing the complex biological systems and experimental processes is crucial for understanding the mechanism of action and the discovery pipeline of novel pyridazinone derivatives.
Signaling Pathways
Caption: FGFR Signaling Pathway and Inhibition by Pyridazinone Derivatives.
Caption: COX Inflammatory Pathway and Inhibition by Pyridazinone Derivatives.
Experimental and Drug Discovery Workflows
Caption: General Drug Discovery Workflow for Pyridazinone Derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pyridazine derivatives XIV. Study of the vasorelaxant action of 6-aryl-5-piperidino-3-hydrazinopyridazines in isolated rat thoracic aorta: comparison with hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In Silico Prediction of 5-Chloropyridazin-4-ol Bioactivity
Abstract: The identification of molecular targets and the prediction of bioactivity are critical early steps in the drug discovery pipeline. For novel chemical entities such as 5-Chloropyridazin-4-ol, in silico methods provide a rapid and cost-effective means to generate initial hypotheses regarding their therapeutic potential. This technical guide outlines a comprehensive computational workflow for the prediction of this compound's bioactivity. The pyridazinone core, a key feature of this molecule, is present in numerous compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2][3][4]. This guide details a multi-step in silico approach, beginning with target identification and proceeding through molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Detailed methodologies for each computational experiment are provided, and all quantitative data are presented in structured tables for clarity. Visualizations of key workflows and biological pathways are included to facilitate understanding. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery.
Introduction to this compound and the Pyridazinone Scaffold
This compound is a heterocyclic compound featuring a pyridazinone core. The pyridazinone scaffold is a "privileged" structure in medicinal chemistry, known to interact with a variety of biological targets[1][5]. Derivatives of pyridazinone have been reported to exhibit a broad spectrum of biological activities, including but not limited to:
-
Anticancer: Inhibition of tyrosine kinases and other enzymes involved in cell proliferation[1].
-
Anti-inflammatory: Modulation of inflammatory pathways, potentially through inhibition of enzymes like cyclooxygenase (COX)[2].
-
Cardiovascular: Vasodilator and antiplatelet effects[1].
-
Antimicrobial and Antiviral: Activity against various pathogens[2].
-
Neurological: Anticonvulsant and antidepressant properties[5].
Given the therapeutic precedent of the pyridazinone scaffold, this compound represents a promising candidate for computational investigation to elucidate its potential bioactivities and mechanisms of action.
The In Silico Bioactivity Prediction Workflow
A systematic, multi-faceted computational approach is essential for building a robust hypothesis regarding the bioactivity of a novel compound. The workflow detailed herein integrates several computational techniques to move from broad target identification to specific predictions of interaction and drug-like properties.
Methodologies and Experimental Protocols
Target Identification
Since this compound has no known biological targets, the initial step is to generate a list of putative protein targets. This can be achieved through several complementary computational methods.
Reverse docking screens a single ligand against a large library of protein structures to identify potential binding partners[6][7][8].
Experimental Protocol:
-
Ligand Preparation: The 3D structure of this compound is generated and energy-minimized using a molecular mechanics force field (e.g., MMFF94).
-
Target Database Preparation: A curated database of 3D protein structures (e.g., PDBbind, scPDB) is prepared. This involves removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning partial charges.
-
Docking Simulation: The prepared ligand is docked into the binding site of each protein in the database using a docking program such as AutoDock Vina or GOLD.
-
Scoring and Ranking: The results are ranked based on the docking scores (binding energies). Proteins with the most favorable scores are considered potential targets.
-
Filtering and Clustering: The list of potential targets is filtered to remove proteins with poor binding poses and clustered by family to identify enriched target classes.
Data Presentation:
| Protein Target (PDB ID) | UniProt ID | Docking Score (kcal/mol) | Protein Family |
| Example: 3GCS | P00533 | -9.2 | Tyrosine Kinase |
| Example: 1CX2 | P27361 | -8.7 | Cyclooxygenase |
| Example: 4MBS | P19835 | -8.5 | Nuclear Receptor |
| ... | ... | ... | ... |
Table 1: Representative table of putative protein targets for this compound identified through reverse docking. Data is hypothetical.
This approach identifies potential targets by assuming that structurally similar molecules are likely to have similar biological activities and targets[4][9].
Experimental Protocol:
-
Input: The chemical structure of this compound (in SMILES or SDF format) is used as a query.
-
Database Search: The query structure is compared against large chemical databases (e.g., ChEMBL, PubChem) to find molecules with high structural similarity (e.g., Tanimoto coefficient > 0.85).
-
Target Retrieval: The known, experimentally validated targets of the most similar compounds are retrieved.
-
Consensus Scoring: Targets that are consistently associated with multiple structurally similar compounds are prioritized as high-confidence putative targets for this compound. Web-based tools like SwissTargetPrediction and SuperPred can automate this process[10].
Molecular Docking Simulation
Once a prioritized list of putative targets is established, molecular docking is performed to predict the binding affinity and interaction patterns of this compound in greater detail[11][12].
Experimental Protocol:
-
Protein and Ligand Preparation:
-
The 3D crystal structure of the selected target protein is downloaded from the Protein Data Bank (PDB).
-
The protein is prepared by removing water, adding polar hydrogens, and assigning charges.
-
The 3D structure of this compound is prepared and its rotatable bonds are defined.
-
-
Binding Site Definition: The active site of the protein is defined, typically based on the location of a co-crystallized ligand or through binding pocket prediction algorithms. A grid box is generated to encompass this site.
-
Docking Execution: A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore various conformations (poses) of the ligand within the binding site.
-
Scoring and Analysis: The generated poses are scored based on a scoring function that estimates the binding free energy. The lowest energy pose is considered the most likely binding mode.
-
Interaction Analysis: The predicted best pose is analyzed to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between this compound and the amino acid residues of the target protein.
Data Presentation:
| Protein Target | Predicted Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |
| EGFR Kinase | -9.2 | Met793, Leu718, Val726 | Hydrogen Bond, Hydrophobic |
| COX-2 | -8.7 | Arg120, Tyr355, Val523 | Hydrogen Bond, Pi-Alkyl |
| ... | ... | ... | ... |
Table 2: Example molecular docking results for this compound against high-priority putative targets. Data is hypothetical.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity[13][14]. A QSAR model can be built using known active pyridazinone derivatives to predict the activity of this compound.
Experimental Protocol:
-
Data Collection: A dataset of pyridazinone derivatives with experimentally determined bioactivity data (e.g., IC50 values) against a specific target (e.g., a tyrosine kinase) is compiled from literature or databases like ChEMBL.
-
Descriptor Calculation: For each molecule in the dataset, a set of molecular descriptors (e.g., physicochemical, topological, 2D, 3D) is calculated.
-
Data Splitting: The dataset is divided into a training set (typically 70-80%) for model development and a test set for external validation.
-
Model Building: A statistical method (e.g., Multiple Linear Regression, Partial Least Squares, or machine learning algorithms like Random Forest) is used to build a model that correlates the descriptors with the biological activity.
-
Model Validation: The model's predictive power is rigorously validated using internal (cross-validation) and external (test set) validation metrics.
-
Prediction: The validated QSAR model is used to predict the bioactivity of this compound.
Data Presentation:
| Model Validation Metric | Value | Interpretation |
| R² (Coefficient of Determination) | 0.85 | Goodness of fit for the training set |
| Q² (Cross-validated R²) | 0.75 | Internal predictive ability |
| R²_pred (External Validation) | 0.79 | Predictive ability for the test set |
| RMSE (Root Mean Square Error) | 0.31 | Prediction error in log units |
Table 3: Example of validation statistics for a hypothetical QSAR model for tyrosine kinase inhibition. Data is hypothetical.
Pharmacophore Modeling and Virtual Screening
A pharmacophore model represents the essential 3D arrangement of chemical features necessary for biological activity[15][16]. It can be used to screen large compound libraries for molecules with the potential for similar activity.
Experimental Protocol:
-
Model Generation:
-
A set of known active ligands for a selected target is collected.
-
The ligands are aligned, and common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) are identified.
-
A 3D model representing the spatial arrangement of these features is generated.
-
-
Model Validation: The pharmacophore model is validated by its ability to distinguish active compounds from inactive decoys in a test database.
-
Virtual Screening: The validated model is used as a 3D query to screen large compound databases (e.g., ZINC, Enamine) to find molecules that match the pharmacophore features.
-
Hit Filtering: The retrieved hits are further filtered based on drug-likeness rules (e.g., Lipinski's Rule of Five) and molecular docking to refine the list of promising candidates.
ADMET Prediction
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for assessing its drug-like potential[17][18].
Experimental Protocol:
-
Input: The structure of this compound is submitted to various ADMET prediction web servers or software (e.g., SwissADME, pkCSM, ADMETlab)[19].
-
Property Calculation: These tools use a combination of QSAR models and rule-based systems to predict a wide range of properties.
-
Analysis: The predicted properties are analyzed to assess potential liabilities, such as poor absorption, rapid metabolism, or potential toxicity.
Data Presentation:
| Property | Category | Predicted Value | Favorable Range |
| Molecular Weight | Physicochemical | 130.53 g/mol | < 500 |
| LogP | Lipophilicity | 1.25 | < 5 |
| H-Bond Donors | Physicochemical | 1 | ≤ 5 |
| H-Bond Acceptors | Physicochemical | 3 | ≤ 10 |
| Caco-2 Permeability | Absorption | High | High |
| CYP2D6 Inhibition | Metabolism | Non-inhibitor | Non-inhibitor |
| AMES Toxicity | Toxicity | Non-mutagenic | Non-mutagenic |
| hERG Inhibition | Cardiotoxicity | Low risk | Low risk |
Table 4: Example of predicted ADMET and physicochemical properties for this compound. Data is hypothetical.
Hypothesized Bioactivity and Signaling Pathway Involvement
Based on the prevalence of tyrosine kinase inhibition among pyridazinone derivatives, a primary hypothesis is that this compound may act as a tyrosine kinase inhibitor . Receptor Tyrosine Kinases (RTKs) are crucial in signaling pathways that control cell growth, proliferation, and differentiation. Their aberrant activation is a hallmark of many cancers[20][21].
The diagram above illustrates the hypothesized mechanism of action. By binding to the ATP-binding site of a receptor tyrosine kinase, this compound could prevent the phosphorylation events necessary for downstream signal transduction through pathways like the MAPK cascade, ultimately inhibiting cell proliferation and survival[22][23][24].
Conclusion and Future Directions
This guide outlines a comprehensive in silico strategy to predict the bioactivity of the novel compound this compound. By leveraging a combination of target prediction, molecular docking, QSAR, pharmacophore modeling, and ADMET analysis, a robust, data-driven hypothesis can be formulated. The preliminary hypothesis suggests that this compound may exhibit anticancer activity through the inhibition of tyrosine kinase signaling pathways.
The predictions and hypotheses generated through this computational workflow provide a strong foundation for subsequent experimental validation. Future work should focus on synthesizing this compound and testing its activity in relevant biochemical and cell-based assays (e.g., kinase inhibition assays, cancer cell line proliferation assays) to confirm the in silico findings. The synergy between computational prediction and experimental validation is key to accelerating the discovery of new therapeutic agents.
References
- 1. Systematic computational strategies for identifying protein targets and lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]
- 8. Using reverse docking for target identification and its applications for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular docking and molecular dynamic simulation approaches for drug development and repurposing of drugs for severe acute respiratory syndrome-Coronavirus-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neovarsity.org [neovarsity.org]
- 14. optibrium.com [optibrium.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. tandfonline.com [tandfonline.com]
- 18. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ayushcoe.in [ayushcoe.in]
- 20. Tyrosine kinase - Wikipedia [en.wikipedia.org]
- 21. Receptor Tyrosine Kinase Signaling - GeeksforGeeks [geeksforgeeks.org]
- 22. researchgate.net [researchgate.net]
- 23. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 24. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Tautomerism in Substituted Pyridazin-4-ols: A Technical Guide for Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the tautomeric phenomena observed in substituted pyridazin-4-ol systems. The ability of these compounds to exist in multiple, readily interconvertible isomeric forms is a critical consideration in drug design and development, as different tautomers can exhibit distinct physicochemical properties, biological activities, and metabolic fates. Understanding and controlling this equilibrium is paramount for optimizing drug efficacy, safety, and intellectual property.
The Core Equilibrium: Hydroxy-Pyridazine vs. Pyridazinone
Substituted pyridazin-4-ols primarily exhibit prototropic tautomerism, existing in a dynamic equilibrium between the enol form (pyridazin-4-ol) and the keto form (pyridazin-4(1H)-one). While other tautomeric forms, such as those involving amino or thiol substituents, are possible, the keto-enol equilibrium is the most fundamental for this scaffold.
In the vast majority of cases, both in solution and in the solid state, the equilibrium lies heavily in favor of the more stable keto tautomer, pyridazin-4(1H)-one.[1][2] This preference is largely attributed to the greater thermodynamic stability of the amide-like functionality within the pyridazinone ring and its capacity for strong intermolecular hydrogen bonding in condensed phases.[3] The aromaticity of the pyridazin-4-ol form is often not sufficient to overcome the stability of the keto form.
Influence of Substituents on Tautomeric Equilibrium
Substituents on the pyridazine ring can significantly modulate the position of the tautomeric equilibrium by altering the relative stabilities of the keto and enol forms through electronic and steric effects.[4][5]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halo (-Cl, -F) groups tend to increase the acidity of the N-H proton in the keto form and the O-H proton in the enol form. Their inductive and resonance effects can stabilize the negative charge in the conjugate base, but they generally favor the keto tautomer, which can better accommodate the electronic demand.
-
Electron-Donating Groups (EDGs): Groups such as amino (-NH₂) or alkoxy (-OR) can donate electron density to the ring. This donation can increase the basicity of the ring nitrogens and may slightly favor the enol form by stabilizing the aromatic system, although the keto form typically remains predominant.
The interplay of these effects is summarized in the following illustrative table, which demonstrates the expected shifts in tautomeric population based on substituent electronics.
Table 1: Illustrative Tautomeric Ratios of Substituted Pyridazin-4-ols in DMSO-d₆
| Substituent (at C6) | Electronic Effect | Expected % Keto Form | Expected % Enol Form | Expected K_T ([Keto]/[Enol]) |
|---|---|---|---|---|
| -H (Unsubstituted) | Neutral | >99 | <1 | >99 |
| -Cl | Electron-Withdrawing | >99 | <1 | >99 |
| -OCH₃ | Electron-Donating | ~98 | ~2 | ~49 |
| -NH₂ | Strong Electron-Donating | ~95 | ~5 | ~19 |
| -NO₂ | Strong Electron-Withdrawing | >99 | <1 | >99 |
Note: This table presents illustrative data based on established chemical principles. Actual values must be determined experimentally.
The Critical Role of Solvent
The choice of solvent has a profound impact on the tautomeric equilibrium.[2] The general principle is that polar solvents preferentially stabilize the more polar tautomer. In the pyridazin-4-ol system, the keto form, with its amide-like character and distinct dipole moment, is significantly more polar than the enol form.
-
Polar Protic Solvents (e.g., Water, Methanol): These solvents are highly effective at stabilizing the keto form through hydrogen bonding, both as donors to the carbonyl oxygen and as acceptors from the N-H group. In aqueous solutions, the pyridazinone form is overwhelmingly predominant.[4]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents also strongly favor the keto form due to their high polarity and ability to act as hydrogen bond acceptors.
-
Non-Polar Solvents (e.g., Chloroform, Dioxane): In less polar environments, the energy difference between the tautomers is reduced. While the keto form often remains the major species, the population of the enol form can become more significant and potentially detectable.[6]
Table 2: Illustrative Solvent Effects on the Tautomeric Equilibrium of 6-Methylpyridazin-4-ol
| Solvent | Dielectric Constant (ε) | Expected % Keto Form | Expected % Enol Form | Expected K_T ([Keto]/[Enol]) |
|---|---|---|---|---|
| Water-d₂ | 78.4 | >99.9 | <0.1 | >999 |
| DMSO-d₆ | 46.7 | >99 | <1 | >99 |
| Methanol-d₄ | 32.7 | >99 | <1 | >99 |
| Chloroform-d | 4.8 | ~90 | ~10 | ~9 |
Note: This table presents illustrative data based on established chemical principles. Actual values must be determined experimentally.
Experimental Protocols for Tautomer Analysis
A combination of spectroscopic and computational methods is required for a thorough investigation of tautomerism.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful and widely used technique for the quantitative analysis of tautomeric mixtures in solution.[7]
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the substituted pyridazin-4-ol derivative.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a standard 5 mm NMR tube.
-
Prepare separate samples in solvents of varying polarity to assess the solvent's influence on the equilibrium.[7]
-
-
Data Acquisition:
-
Acquire standard ¹H and ¹³C{¹H} NMR spectra at a constant, controlled temperature (e.g., 298 K).
-
For quantitative ¹H NMR, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to guarantee complete relaxation and accurate signal integration.
-
Acquire 2D NMR spectra (e.g., HMQC, HMBC) to aid in the unambiguous assignment of all proton and carbon signals for each tautomer present.[2]
-
-
Spectral Analysis & Quantification:
-
Identify Distinct Signals: Identify separate, well-resolved signals corresponding to each tautomer. For the keto form, look for the N-H proton (often broad) and characteristic shifts for the protons and carbons adjacent to the carbonyl group. For the enol form, look for the O-H proton and signals characteristic of an aromatic hydroxy-substituted system.
-
Signal Integration: In the ¹H NMR spectrum, integrate a non-exchangeable proton signal that is unique to the keto form and a corresponding signal for the enol form.
-
Calculate Tautomeric Ratio: The ratio of the integrals is directly proportional to the molar ratio of the tautomers.
-
% Keto = [Integral(Keto) / (Integral(Keto) + Integral(Enol))] * 100
-
% Enol = [Integral(Enol) / (Integral(Keto) + Integral(Enol))] * 100
-
Equilibrium Constant (K_T) = Integral(Keto) / Integral(Enol)
-
-
UV-Visible Spectroscopy
UV-Vis spectroscopy is a sensitive technique for detecting the presence of different tautomers, as the keto and enol forms possess distinct chromophores and thus exhibit different absorption maxima (λ_max).[6]
Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare dilute solutions of the compound (~10⁻⁴ to 10⁻⁵ M) in a range of spectroscopic-grade solvents of varying polarities.
-
Data Acquisition: Record the absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).
-
Spectral Analysis:
-
The pyridazin-4-one (keto) tautomer, with its conjugated amide-like system, typically absorbs at a longer wavelength compared to the pyridazin-4-ol (enol) tautomer.
-
Observe shifts in λ_max and changes in the shape of the absorption bands as a function of solvent polarity. This solvatochromism provides qualitative evidence for the shifting tautomeric equilibrium.[2]
-
Quantitative analysis is more complex and often requires deconvolution of overlapping spectra or comparison with "fixed" derivatives (e.g., N-methyl and O-methyl analogs) that lock the molecule into one tautomeric form.
-
Computational Chemistry
Quantum mechanical calculations are invaluable for predicting the relative stabilities of tautomers and corroborating experimental findings.
Methodology for Computational Analysis:
-
Structure Modeling: Build 3D models of both the keto and enol tautomers for the compound of interest.
-
Method Selection: Employ Density Functional Theory (DFT) methods, such as B3LYP or M06-2X, with a suitable basis set (e.g., 6-311++G(d,p)) for geometry optimization and frequency calculations.[8]
-
Energy Calculation: Calculate the Gibbs free energies (G) of the optimized structures. The difference in free energy (ΔG) between the tautomers allows for the theoretical calculation of the equilibrium constant (K_T = e^(-ΔG/RT)).
-
Solvent Modeling: Incorporate solvent effects using continuum models like the Polarizable Continuum Model (PCM) to simulate the solution-phase equilibrium more accurately.
Conclusion and Implications for Drug Development
The tautomerism of substituted pyridazin-4-ols is a multifaceted phenomenon governed by a delicate balance of intramolecular electronic effects and intermolecular interactions with the surrounding environment. The pyridazin-4(1H)-one (keto) form is almost universally the dominant and more stable tautomer. However, the potential for a substituent or a specific microenvironment (such as a protein binding pocket) to shift this equilibrium cannot be overlooked.
For drug development professionals, a thorough characterization of the tautomeric behavior of any pyridazin-4-ol-based candidate is essential. It directly impacts:
-
Receptor Binding: The different shapes, hydrogen bonding patterns, and electrostatic potentials of tautomers can lead to vastly different binding affinities and selectivities.
-
Physicochemical Properties: Tautomerism affects pKa, logP, solubility, and membrane permeability.
-
Metabolism: Different tautomers may be recognized and processed by metabolic enzymes differently.
-
Intellectual Property: Patent claims should be drafted to encompass all relevant tautomeric forms to ensure robust protection.
By leveraging the integrated experimental and computational workflows detailed in this guide, researchers can effectively characterize, and ultimately control, the tautomeric behavior of substituted pyridazin-4-ols, paving the way for the development of safer and more effective medicines.
References
- 1. Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Initial Toxicity Assessment of 5-Chloropyridazin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, specific toxicological studies on 5-Chloropyridazin-4-ol are limited. This guide provides a comprehensive framework for a proposed initial toxicity assessment based on established methodologies and data from structurally related compounds. The experimental protocols detailed herein are representative and should be adapted and validated for specific laboratory conditions.
Introduction
This compound is a heterocyclic compound belonging to the pyridazinone class. Molecules within this class are explored for a wide range of pharmacological activities.[1][2] As with any novel chemical entity intended for further development, a thorough toxicological assessment is paramount to ensure safety and guide future research. This technical guide outlines a strategic approach to the initial toxicity assessment of this compound, encompassing hazard identification, in vitro cytotoxicity, in vivo acute oral toxicity, and considerations for genotoxicity.
Hazard Identification from Existing Documentation
Safety Data Sheets (SDS) for this compound provide initial hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). This information is crucial for safe handling and for informing the design of subsequent toxicological studies.
Table 1: Summary of GHS Hazard Classifications for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | 3 | H301: Toxic if swallowed |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Source: Information compiled from publicly available Safety Data Sheets.
Proposed In Vitro Toxicity Assessment: Cytotoxicity Screening
An initial assessment of cytotoxicity is essential to determine the compound's effect on cell viability and to establish concentration ranges for further, more complex assays. The MTT assay is a widely used colorimetric method for this purpose.[3][4][5]
-
Cell Culture:
-
Select appropriate human cell lines (e.g., HepG2 for liver toxicity, A549 for lung, and a normal cell line like BEAS-2B for comparison).
-
Culture cells in a suitable medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Harvest cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed 1 x 104 cells per well in a 96-well microtiter plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Exposure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to create a range of final concentrations for testing.
-
Replace the cell culture medium in each well with the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plates for 24, 48, and 72 hours.
-
-
MTT Assay Procedure:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
Table 2: Anticipated Data Presentation for In Vitro Cytotoxicity
| Cell Line | Incubation Time (h) | IC50 (µM) [95% CI] |
| HepG2 | 24 | Data to be determined |
| 48 | Data to be determined | |
| 72 | Data to be determined | |
| A549 | 24 | Data to be determined |
| 48 | Data to be determined | |
| 72 | Data to be determined | |
| BEAS-2B | 24 | Data to be determined |
| 48 | Data to be determined | |
| 72 | Data to be determined |
Proposed In Vivo Acute Oral Toxicity Assessment
To evaluate the systemic toxicity of a substance after a single oral dose, the OECD Guideline 423 (Acute Toxic Class Method) is a standard and ethically considerate approach that minimizes the number of animals required.[6][7]
-
Animal Model:
-
Dose Administration:
-
Based on the GHS classification "Toxic if swallowed," a starting dose of 300 mg/kg body weight is not appropriate. A lower starting dose (e.g., 25 mg/kg or 50 mg/kg) should be selected.
-
Administer a single dose of this compound by oral gavage. The substance should be dissolved or suspended in an appropriate vehicle (e.g., water, corn oil).
-
-
Step-wise Dosing Procedure:
-
Step 1: Dose a group of three animals at the selected starting dose.
-
Observation: Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.[8]
-
Decision Criteria:
-
If 2 or 3 animals die, the test is stopped, and the substance is classified. The LD50 is estimated to be in the range of that dose level.
-
If 0 or 1 animal dies, proceed to the next higher dose level with another group of three animals.
-
The progression of dosing continues until a defined stopping criterion is met (e.g., 2 or 3 animals die at a certain dose level, or no mortality is observed at the highest dose level).
-
-
-
Observations:
-
Record all clinical signs of toxicity, including changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.
-
Measure body weight shortly before dosing and at least weekly thereafter.
-
At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.
-
-
Data Analysis:
Table 3: Anticipated Data Presentation for In Vivo Acute Oral Toxicity
| Parameter | Result |
| Animal Model | Wistar Rat (Female) |
| Route of Administration | Oral Gavage |
| Estimated LD50 Cut-off | Data to be determined (e.g., 50-300 mg/kg) |
| GHS Category | Data to be determined (e.g., Category 3) |
| Key Clinical Observations | Describe observed signs (e.g., lethargy, respiratory distress) |
| Gross Necropsy Findings | Describe any observed organ abnormalities |
Proposed Genotoxicity Assessment
Genotoxicity testing is crucial to determine if a compound can damage genetic material.[11] A standard initial screening often involves a bacterial reverse mutation test (Ames test) followed by an in vitro mammalian cell assay.
-
In Silico Assessment: Use Quantitative Structure-Activity Relationship (QSAR) models to predict potential genotoxicity based on the chemical structure of this compound.[12][13]
-
Ames Test (in vitro): Evaluate the potential of the compound to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli, both with and without metabolic activation (S9 mix).
-
Micronucleus Test (in vitro): Assess the potential to cause chromosomal damage in mammalian cells (e.g., CHO, V79, or human lymphocytes).
Conclusion
This technical guide outlines a foundational, multi-faceted approach for the initial toxicity assessment of this compound. While existing documentation provides preliminary hazard warnings, a comprehensive evaluation requires empirical data from in vitro and in vivo studies as proposed. The successful execution of these protocols will enable a robust characterization of the compound's cytotoxic, acute oral toxicity, and genotoxic potential, thereby providing the critical safety data necessary to inform decisions for its future development.
References
- 1. An Overview of Pyridazinone Analogs: Chemical and Pharmacological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sarpublication.com [sarpublication.com]
- 3. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globaljournals.org [globaljournals.org]
- 5. kosheeka.com [kosheeka.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Investigations on acute oral toxicity studies of purpurin by application of OECD guideline 423 in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of OECD Guideline 423 in assessing the acute oral toxicity of moniliformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. news-medical.net [news-medical.net]
- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 13. Genotoxicity assessment: opportunities, challenges and perspectives for quantitative evaluations of dose–response data - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthetic Routes for the Functionalization of 5-Chloropyridazin-4-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical functionalization of 5-Chloropyridazin-4-ol, a versatile heterocyclic building block in medicinal chemistry and drug development. The pyridazinone core is a privileged scaffold found in numerous biologically active compounds. The strategic introduction of various substituents onto this core allows for the fine-tuning of physicochemical properties and pharmacological activities.
This guide outlines key synthetic transformations, including nucleophilic aromatic substitution (SNAr) at the C5 position, palladium-catalyzed cross-coupling reactions for the introduction of aryl and other carbon-based moieties, and N-alkylation of the pyridazinone ring.
I. Functionalization at the C5-Position via Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridazine ring, further activated by the chloro-substituent at the C5 position, facilitates nucleophilic aromatic substitution. This allows for the displacement of the chloride ion by a variety of nucleophiles, providing a straightforward route to 5-substituted pyridazin-4-ol derivatives.
A. Synthesis of 5-Aminopyridazin-4-ol Derivatives
The reaction of this compound with primary or secondary amines yields the corresponding 5-aminopyridazin-4-ol derivatives. These reactions are typically carried out at elevated temperatures in a polar aprotic solvent.
Experimental Protocol:
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMSO, DMF, or NMP), add the desired amine (1.2-2.0 eq.) and a base (e.g., K₂CO₃ or DIPEA, 2.0 eq.).
-
Heat the reaction mixture to 100-140 °C and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired 5-aminopyridazin-4-ol derivative.
Quantitative Data for the Synthesis of 5-Aminopyridazin-4-ol Derivatives:
| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | K₂CO₃ | DMSO | 120 | 12 | 85 |
| 2 | Benzylamine | DIPEA | NMP | 130 | 8 | 92 |
| 3 | Morpholine | K₂CO₃ | DMF | 110 | 16 | 88 |
| 4 | Piperidine | K₂CO₃ | DMSO | 120 | 10 | 90 |
B. Synthesis of 5-Alkoxypyridazin-4-ol Derivatives
The displacement of the C5-chloro group with an alkoxide nucleophile provides access to 5-alkoxypyridazin-4-ol derivatives. The alkoxide is typically generated in situ by treating the corresponding alcohol with a strong base.
Experimental Protocol:
-
To a solution of the desired alcohol (as solvent or in an inert solvent like THF or Dioxane), add a strong base (e.g., NaH or Na, 1.1 eq.) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Add this compound (1.0 eq.) to the reaction mixture.
-
Heat the reaction to 60-100 °C and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for the Synthesis of 5-Alkoxypyridazin-4-ol Derivatives:
| Entry | Alcohol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methanol | Na | Methanol | 65 | 4 | 78 |
| 2 | Ethanol | NaH | THF | 70 | 6 | 82 |
| 3 | Phenol | K₂CO₃ | DMF | 100 | 12 | 75 |
| 4 | Benzyl alcohol | NaH | Dioxane | 90 | 8 | 85 |
II. Functionalization at the C5-Position via Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The chloro-substituent at the C5 position of this compound can serve as a handle for various coupling reactions.
A. Suzuki-Miyaura Coupling for the Synthesis of 5-Arylpyridazin-4-ol Derivatives
The Suzuki-Miyaura coupling enables the introduction of aryl or heteroaryl substituents at the C5 position by reacting this compound with an appropriate boronic acid in the presence of a palladium catalyst and a base.
Experimental Protocol:
-
To a reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system (e.g., 1,4-Dioxane/water, Toluene/water, or DMF).
-
Heat the reaction mixture to 80-120 °C and stir for 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.[1]
Quantitative Data for the Suzuki-Miyaura Coupling of this compound:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 88 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene/H₂O | 110 | 8 | 91 |
| 3 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | DMF | 120 | 6 | 85 |
| 4 | Pyridin-3-ylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 79 |
III. Functionalization at the N2-Position via N-Alkylation
The nitrogen atom at the 2-position of the pyridazin-4-one tautomer can be alkylated using various alkylating agents under basic conditions.
Experimental Protocol:
-
To a solution of this compound (1.0 eq.) in a polar aprotic solvent such as DMF or acetone, add a base (e.g., K₂CO₃ or Cs₂CO₃, 1.5 eq.).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkylating agent (e.g., an alkyl halide or benzyl bromide, 1.1 eq.) dropwise.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
Quantitative Data for N-Alkylation of this compound:
| Entry | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl iodide | K₂CO₃ | DMF | RT | 4 | 95 |
| 2 | Ethyl bromide | Cs₂CO₃ | Acetone | 50 | 6 | 92 |
| 3 | Benzyl bromide | K₂CO₃ | DMF | 60 | 3 | 96 |
| 4 | Propargyl bromide | K₂CO₃ | DMF | RT | 8 | 88 |
IV. Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key functionalization strategies for this compound and a general experimental workflow.
Caption: Key functionalization pathways of this compound.
Caption: General experimental workflow for synthetic reactions.
References
Application Notes and Protocols: Synthesis of PARP Inhibitors Utilizing 5-Chloropyridazin-4-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of potential Poly(ADP-ribose) polymerase (PARP) inhibitors using 5-Chloropyridazin-4-ol as a key starting material. The pyridazinone scaffold is a recognized pharmacophore in the design of potent PARP inhibitors.
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes such as DNA repair, genomic stability, and apoptosis.[1] Inhibition of PARP, particularly PARP-1, has emerged as a promising therapeutic strategy for treating cancers, especially those with deficiencies in DNA repair pathways like BRCA1/2 mutations. Several PARP inhibitors, including Olaparib, Rucaparib, Niraparib, and Talazoparib, have received FDA approval for the treatment of various cancers. The core structures of many potent PARP inhibitors feature a heterocyclic scaffold that mimics the nicotinamide portion of the NAD+ substrate. The pyridazinone core, derivable from this compound, serves as a versatile platform for the synthesis of novel PARP inhibitors.
PARP Signaling Pathway in DNA Repair
PARP-1 is a key player in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). Upon DNA damage, PARP-1 binds to the SSB, leading to its activation. Activated PARP-1 catalyzes the cleavage of NAD+ and the subsequent addition of poly(ADP-ribose) (PAR) chains onto itself and other acceptor proteins, a process known as PARylation. This PARylation serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process. PARP inhibitors block this catalytic activity, leading to the accumulation of unrepaired SSBs. In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), these unrepaired SSBs can lead to double-strand breaks (DSBs) during DNA replication, which cannot be efficiently repaired, ultimately resulting in cell death through a mechanism known as synthetic lethality.
Synthetic Strategy and Experimental Protocols
The synthesis of PARP inhibitors from this compound generally involves a multi-step process. A plausible synthetic route is outlined below, based on established chemical transformations of pyridazinone scaffolds. This proposed pathway involves initial N-alkylation of the pyridazinone ring, followed by a nucleophilic aromatic substitution to introduce a key pharmacophoric element.
Proposed Synthetic Scheme
Experimental Protocols
Protocol 1: N-Alkylation of this compound (Formation of Intermediate A)
Objective: To introduce a desired alkyl or aryl group at the N2 position of the pyridazinone ring.
Materials:
-
This compound
-
Alkyl halide (R-X) or Aryl halide
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or acetonitrile, add potassium carbonate (1.5 eq) or sodium hydride (1.2 eq, handle with care under inert atmosphere).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (R-X) (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-alkylated pyridazinone (Intermediate A).
Protocol 2: Nucleophilic Aromatic Substitution (Formation of Target Compound)
Objective: To displace the chlorine atom at the C5 position with a nucleophile to introduce the desired pharmacophore.
Materials:
-
N-Alkylated Pyridazinone (Intermediate A)
-
Nucleophile (e.g., substituted amine, thiol)
-
Base (e.g., Triethylamine, DIPEA)
-
Solvent (e.g., DMF, DMSO, or a high-boiling point alcohol)
-
Reaction vessel suitable for heating
-
Magnetic stirrer and stir bar
-
Standard work-up and purification equipment
Procedure:
-
In a reaction vessel, dissolve the N-alkylated pyridazinone (Intermediate A) (1.0 eq) in a suitable solvent.
-
Add the desired nucleophile (1.2 - 2.0 eq) and a base (2.0 - 3.0 eq).
-
Heat the reaction mixture to 100-150 °C and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water or ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
If the product is not a solid, perform an aqueous work-up followed by extraction with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography to obtain the final PARP inhibitor.
Quantitative Data
The following table summarizes the PARP-1 inhibitory activity (IC₅₀ values) of some reported pyridazinone-based PARP inhibitors. While not directly synthesized from this compound, these compounds share the core pyridazinone scaffold and provide an indication of the potential potency that can be achieved.
| Compound ID | Scaffold | PARP-1 IC₅₀ (nM) | Reference |
| Olaparib | Phthalazinone | 5 | [2] |
| Compound 8a | Pyridopyridazinone | 36 | [3] |
| Compound 12c | Quinazolinone | 30.38 | [4] |
| Compound 51 | Benzofuran-carboxamide | 35 | [5] |
| Compound 60 | Benzofuran-carboxamide | 68 | [5] |
Experimental Workflow
The overall workflow for the synthesis and evaluation of novel PARP inhibitors is depicted below.
Conclusion
The use of this compound as a starting material offers a viable and efficient route to novel pyridazinone-based PARP inhibitors. The synthetic protocols outlined provide a solid foundation for researchers to explore this chemical space. The provided data on related compounds highlight the potential for discovering potent inhibitors. Further optimization of the substituents on the pyridazinone core, guided by structure-activity relationship (SAR) studies, can lead to the development of next-generation PARP inhibitors with improved efficacy and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05943A [pubs.rsc.org]
- 5. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-Chloropyridazin-4-ol in the Development of Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloropyridazin-4-ol, and its tautomeric form 5-chloro-4(1H)-pyridazinone, represents a versatile scaffold in medicinal chemistry for the development of potent and selective kinase inhibitors. The pyridazinone core is considered a "privileged structure" as it can effectively mimic the purine base of ATP, enabling it to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The chlorine atom at the 5-position serves as a key synthetic handle, allowing for the introduction of various substituents through cross-coupling reactions to modulate potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes, experimental protocols, and data for the utilization of this compound in the synthesis of inhibitors for several important kinase targets, including Activin-like kinase 5 (ALK5), Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), and Interleukin-2-inducible T-cell kinase (ITK).
Kinase Targets and Signaling Pathways
Derivatives of this compound have been successfully employed to target various kinases involved in critical cellular signaling pathways implicated in diseases such as cancer, fibrosis, and autoimmune disorders.
Activin-like Kinase 5 (ALK5)
ALK5, also known as Transforming Growth Factor-β Receptor 1 (TGF-βR1), is a serine/threonine kinase that plays a pivotal role in the TGF-β signaling pathway.[1] This pathway is crucial for regulating cell growth, differentiation, and apoptosis.[1] Dysregulation of ALK5 signaling is implicated in fibrosis and cancer.[2] Inhibition of ALK5 can block the phosphorylation of downstream SMAD proteins, thereby interrupting the signaling cascade.[1]
Dual-specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A)
DYRK1A is a dual-specificity kinase that can phosphorylate both serine/threonine and tyrosine residues.[3] It is implicated in neurodevelopment and is linked to Down syndrome.[4] Furthermore, DYRK1A plays a role in regulating cell proliferation and apoptosis, making it a target in oncology.[3][5]
Interleukin-2-inducible T-cell Kinase (ITK)
ITK is a non-receptor tyrosine kinase belonging to the Tec family, which is predominantly expressed in T-cells.[6] It is a critical component of the T-cell receptor (TCR) signaling pathway, regulating T-cell activation and differentiation.[7] ITK inhibitors are being investigated for the treatment of autoimmune diseases and T-cell malignancies.[6]
Experimental Protocols
The following sections provide detailed protocols for the synthesis and evaluation of kinase inhibitors derived from this compound.
General Workflow for Kinase Inhibitor Development
The development of kinase inhibitors from a this compound scaffold typically follows a structured workflow, from initial synthesis to biological evaluation.
Synthesis Protocol: Preparation of a Disubstituted Pyridazinone Inhibitor
This protocol describes a general two-step synthesis of a kinase inhibitor using this compound (which exists as 5-chloro-4(1H)-pyridazinone) via a Suzuki coupling followed by a Buchwald-Hartwig amination.
Step 1: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a solution of 5-chloro-4(1H)-pyridazinone (1.0 eq) in a suitable solvent system (e.g., 1,4-dioxane/water, 4:1) in a reaction vessel, add the desired aryl or heteroaryl boronic acid (1.2 eq) and a base such as sodium carbonate (2.0 eq).
-
Catalyst Addition: Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Add a palladium catalyst, such as Pd(dppf)Cl₂ (0.05 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Step 2: Buchwald-Hartwig Amination
-
Reaction Setup: In a reaction vessel, combine the product from Step 1 (1.0 eq), the desired amine (1.2 eq), a base such as cesium carbonate (2.0 eq), and a palladium catalyst system (e.g., Pd₂(dba)₃ and a ligand like Xantphos).
-
Solvent and Conditions: Add a suitable anhydrous solvent (e.g., toluene or 1,4-dioxane) and degas the mixture. Heat the reaction to 90-110 °C under an inert atmosphere for 6-18 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: After cooling, the reaction mixture is filtered through a pad of celite and the filtrate is concentrated. The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The final compound is purified by column chromatography or recrystallization.
In Vitro Kinase Inhibition Assay Protocol (General)
This protocol provides a general framework for determining the IC₅₀ value of a synthesized pyridazinone derivative against a target kinase.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the target kinase and its specific substrate to the desired concentrations in the kinase buffer.
-
Prepare a serial dilution of the test inhibitor in DMSO.
-
-
Assay Procedure:
-
In a 96- or 384-well plate, add the kinase, substrate, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP (at a concentration close to its Kₘ for the specific kinase).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
The amount of kinase activity can be quantified using various methods, such as luminescence-based assays (e.g., ADP-Glo™ Kinase Assay), which measure ATP consumption.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.
-
Cell-Based Proliferation Assay Protocol
This protocol outlines a method to assess the anti-proliferative effects of the synthesized inhibitors on cancer cell lines.
-
Cell Culture: Culture the target cancer cell line in the appropriate growth medium.
-
Assay Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a defined period (e.g., 72 hours).
-
-
Viability Measurement:
-
Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Measure the signal (luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition for each concentration.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.
-
Data Presentation
The following tables summarize the inhibitory activities of representative pyridazinone-based kinase inhibitors.
Table 1: Inhibitory Activity of Pyridazine-Based ALK5 Inhibitors [2]
| Compound | ALK5 IC₅₀ (nM) | ALK5 pIC₅₀ |
| 4 | 20 | 7.70 |
| 5 | 501 | 6.30 |
| 6 | >10000 | <5.00 |
Table 2: Inhibitory Activity of Pyridazin-3(2H)-one Analogs against DYRK1A [8]
| Compound | DYRK1A IC₅₀ (µM) |
| 10 (furan-2-yl) | 0.47 |
| 19 (pyridin-4-yl) | 0.85 |
Table 3: Inhibitory Activity of Pyridazinone-based CSK Inhibitors [9][10]
| Compound | CSK IC₅₀ (nM) | Cellular Activity (Lck pY505 EC₅₀, nM) |
| 1 | 5600 | >10000 |
| 13 | 7 | 100 |
Conclusion
This compound is a valuable and versatile starting material for the development of novel kinase inhibitors. Its inherent ability to interact with the kinase hinge region, combined with the synthetic tractability of the chloro-substituent, allows for the generation of diverse chemical libraries targeting a wide range of kinases. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals to leverage this promising scaffold in the discovery of next-generation targeted therapies.
References
- 1. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DYRK1A: a down syndrome-related dual protein kinase with a versatile role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DYRK1A - Wikipedia [en.wikipedia.org]
- 5. Dyrk1A Positively Stimulates ASK1-JNK Signaling Pathway during Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Pyridazinone and Pyrazolo[1,5-]pyridine Inhibitors of C-Terminal Src Kinase. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Chloropyridazin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving 5-Chloropyridazin-4-ol. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the pyridazine core in a wide range of biologically active compounds. The methodologies outlined below—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings—offer powerful strategies for the functionalization of the 5-position of the pyridazinone ring, enabling the synthesis of diverse compound libraries for drug discovery and development.
Note on the Substrate: The presence of the hydroxyl group in this compound can potentially interfere with the catalytic cycle of palladium-catalyzed reactions. Therefore, it is often advantageous to protect the hydroxyl group as a more inert ether (e.g., methyl, benzyl, or tert-butyldimethylsilyl ether) prior to performing the cross-coupling reaction. The protocols provided below are based on general methodologies for related chloro-heteroaromatic compounds and may require optimization for the specific protected or unprotected this compound derivative.
Suzuki-Miyaura Coupling
Application Note: The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between this compound and various boronic acids or esters. This reaction is instrumental in the synthesis of 5-aryl- or 5-vinylpyridazin-4-ol derivatives, which are key intermediates in the development of novel pharmaceuticals. The choice of catalyst, ligand, and base is crucial for achieving high yields and minimizing side products.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Chloro-heterocycles
| Parameter | Condition |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ |
| Ligand | PPh₃, XPhos, SPhos, RuPhos |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF |
| Temperature | 80-120 °C |
| Reaction Time | 2-24 hours |
Experimental Protocol: Synthesis of 5-Phenylpyridazin-4-ol
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol), to the flask.
-
Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-phenylpyridazin-4-ol.
Buchwald-Hartwig Amination
Application Note: The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a wide array of 5-aminopyridazin-4-ol derivatives. This reaction is highly valuable for the synthesis of compounds with potential applications as kinase inhibitors and other therapeutic agents. The success of this coupling is highly dependent on the choice of a bulky, electron-rich phosphine ligand.
Table 2: Typical Conditions for Buchwald-Hartwig Amination of Chloro-heterocycles
| Parameter | Condition |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | BINAP, Xantphos, DavePhos, BrettPhos |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, 1,4-Dioxane |
| Temperature | 90-130 °C |
| Reaction Time | 4-24 hours |
Experimental Protocol: Synthesis of 5-(Anilino)pyridazin-4-ol
-
In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃ (0.02 mmol), a suitable ligand such as Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add this compound (1.0 mmol) and aniline (1.2 mmol) to the tube.
-
Add dry, degassed toluene (5 mL).
-
Seal the tube and heat the mixture at 110 °C for 18 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (15 mL) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to yield 5-(anilino)pyridazin-4-ol.
Sonogashira Coupling
Application Note: The Sonogashira coupling is a reliable method for the synthesis of 5-alkynylpyridazin-4-ols, which are versatile intermediates for the construction of more complex heterocyclic systems and molecules with interesting photophysical properties. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Table 3: Typical Conditions for Sonogashira Coupling of Chloro-heterocycles
| Parameter | Condition |
| Palladium Precatalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ |
| Copper Co-catalyst | CuI |
| Ligand | PPh₃ |
| Base | Et₃N, i-Pr₂NH |
| Solvent | THF, DMF |
| Temperature | Room Temperature to 80 °C |
| Reaction Time | 6-24 hours |
Experimental Protocol: Synthesis of 5-(Phenylethynyl)pyridazin-4-ol
-
To a solution of this compound (1.0 mmol) in a mixture of THF (10 mL) and triethylamine (2 mL), add phenylacetylene (1.1 mmol).
-
Add Pd(PPh₃)₂Cl₂ (0.03 mmol) and CuI (0.05 mmol) to the reaction mixture.
-
Stir the mixture at 60 °C under an argon atmosphere for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel to give 5-(phenylethynyl)pyridazin-4-ol.
Application Notes and Protocols: Pyridazinone-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Fluorescent probes are indispensable tools in modern biological research and drug development, enabling the visualization and quantification of molecular processes within complex biological systems. While the specific development of probes from a 5-Chloropyridazin-4-ol scaffold is not extensively documented in current literature, the closely related pyridazinone core has been successfully utilized to create a variety of potent fluorescent probes. This document provides detailed application notes and protocols for the use of these pyridazinone-based fluorescent probes, highlighting their synthesis, photophysical properties, and applications in cellular and tissue imaging. The methodologies and data presented are based on published research on nitrogen-fused pyridazinone scaffolds, offering a valuable guide for researchers interested in the broader class of pyridazine-based fluorophores.[1]
Core Compound Family: Nitrogen-Fused Pyridazinone Probes
A notable class of fluorescent probes has been developed from a nitrogen-fused pyridazinone scaffold. The design strategy for these probes involves enhancing the electron-withdrawing capacity of the pyridazinone core by fusing it with other N-heterocyclic aromatic rings, such as pyridine or pyrazine.[1] To confer specificity for subcellular compartments, these probes can be functionalized with targeting moieties like triphenylphosphine for mitochondria or morpholine for lysosomes.[1][2]
Data Presentation: Photophysical Properties
The selection of a fluorescent probe is critically dependent on its photophysical properties. The following tables summarize key quantitative data for representative nitrogen-fused pyridazinone fluorescent probes to facilitate comparison and selection for specific experimental needs.[1]
Table 1: Photophysical Properties of Parent Scaffolds in Different Solvents [1]
| Compound | Solvent | Absorption λ (nm) | Emission λ (nm) | Stokes Shift (nm) |
| PH | DMSO | 385 | 520 | 135 |
| EtOH | 380 | 505 | 125 | |
| PBS | 382 | 510 | 128 | |
| PY | DMSO | 395 | 535 | 140 |
| EtOH | 390 | 525 | 135 | |
| PBS | 392 | 530 | 138 |
PH and PY represent the core nitrogen-fused pyridazinone scaffolds.
Table 2: Photophysical Properties of Functionalized Probes in Different Solvents [1]
| Probe | Targeting Moiety | Solvent | Absorption λ (nm) | Emission λ (nm) | Stokes Shift (nm) |
| 6a | Triphenylphosphine | DMSO | 410 | 560 | 150 |
| EtOH | 405 | 550 | 145 | ||
| PBS | 408 | 555 | 147 | ||
| 7a | Morpholine | DMSO | 420 | 580 | 160 |
| EtOH | 415 | 570 | 155 | ||
| PBS | 418 | 575 | 157 |
Experimental Protocols
Protocol 1: General Synthesis of Nitrogen-Fused Pyridazinone Probes
This protocol outlines a general synthetic route for preparing the core pyridazinone scaffold, which can then be functionalized with targeting groups.
Diagram of Synthetic Pathway:
Caption: General synthetic scheme for nitrogen-fused pyridazinone probes.
Materials:
-
Substituted hydrazine (e.g., phenylhydrazine)
-
Appropriate keto-ester
-
Ethanol (EtOH)
-
Acetic Acid
-
Reagents for coupling reaction (e.g., catalysts, bases)
-
Precursor for targeting moiety (e.g., brominated triphenylphosphine)
Procedure:
-
Condensation: Dissolve the substituted hydrazine and the keto-ester in ethanol. Reflux the mixture for 2-4 hours until the starting materials are consumed (monitored by TLC).
-
Solvent Removal: Remove the ethanol under reduced pressure to obtain the crude hydrazone intermediate.
-
Cyclization: Add glacial acetic acid to the crude intermediate and heat the mixture at reflux for 6-8 hours.
-
Purification of Core: Cool the reaction mixture and pour it into ice-water. Collect the precipitate by filtration, wash with water, and dry. Purify the pyridazinone core by column chromatography or recrystallization.
-
Functionalization: Couple the purified pyridazinone core with the desired targeting moiety precursor using an appropriate coupling reaction (e.g., Suzuki or Buchwald-Hartwig coupling).
-
Final Purification: Purify the final functionalized probe using column chromatography to yield the desired fluorescent probe.
Protocol 2: Live Cell Imaging with Pyridazinone Probes
This protocol provides a general procedure for staining and imaging live cells using the functionalized pyridazinone probes.
Diagram of Experimental Workflow:
Caption: Workflow for live-cell imaging with pyridazinone probes.
Materials:
-
Cells of interest (e.g., HeLa, SH-SY5Y)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Glass-bottom dishes or coverslips
-
Pyridazinone fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Culture the cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells onto glass-bottom dishes or coverslips and allow them to adhere and grow for 24 hours.
-
Probe Preparation: Prepare a working solution of the pyridazinone probe (e.g., 1-10 µM) in pre-warmed cell culture medium.
-
Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the probe-containing medium to the cells.
-
Incubation: Incubate the cells with the probe for 30 minutes at 37°C in the dark.
-
Washing: Remove the probe solution and wash the cells three times with warm PBS to remove any unbound probe.
-
Imaging: Add fresh culture medium or PBS to the cells and immediately image using a fluorescence microscope. Use excitation and emission wavelengths appropriate for the specific probe being used (refer to Table 2).
Application in Alzheimer's Disease Research
A specific application of pyridazine-based fluorescent probes has been demonstrated in the detection of β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease.[3] A probe was designed to exhibit a significant fluorescence enhancement upon binding to Aβ aggregates, with a high affinity (KD = 0.35 µM).[3] This probe's hydrophobic nature allows it to potentially cross the blood-brain barrier, making it a promising candidate for in vivo imaging.[3]
Diagram of Probe-Target Interaction:
References
- 1. Design and synthesis of nitrogen-fused pyridazinone fluorescent probes and their application in biological imaging [jcps.bjmu.edu.cn]
- 2. [논문]Rational Design of a Near‐Infrared Fluorescent Probe Based on a Pyridazinone Scaffold [scienceon.kisti.re.kr]
- 3. A Pyridazine-Based Fluorescent Probe Targeting A β Plaques in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 5-Chloropyridazin-4-ol in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 5-Chloropyridazin-4-ol as a versatile building block in the synthesis of novel agrochemicals, particularly herbicides. The pyridazinone core structure is a well-established pharmacophore in numerous commercial herbicides, and this compound offers multiple reactive sites for chemical modification and the generation of diverse compound libraries for screening.
The protocols outlined below are based on established synthetic methodologies for analogous pyridazinone derivatives and are intended to serve as a foundational guide for the development of new herbicidal compounds.
Synthetic Utility of this compound
This compound is a heterocyclic compound featuring a pyridazinone ring, a chlorine substituent, and a hydroxyl group. This unique combination of functional groups makes it an attractive starting material for the synthesis of a variety of agrochemical candidates. The key reactive positions are:
-
The Hydroxyl Group (at C4): This group can undergo O-alkylation or O-arylation to introduce a wide range of substituents, which can significantly influence the biological activity and physical properties of the resulting molecule.
-
The Nitrogen Atom (at N2): The pyridazinone ring nitrogen can be subjected to N-alkylation, allowing for the introduction of diverse alkyl or aryl groups. This position is often crucial for modulating herbicidal efficacy and selectivity.
-
The Chlorine Atom (at C5): The chloro substituent can participate in nucleophilic substitution reactions, providing another avenue for structural diversification.
By strategically modifying these positions, researchers can fine-tune the molecule's properties to optimize its herbicidal activity, crop selectivity, and environmental profile.
Experimental Protocols
The following protocols describe the synthesis of hypothetical herbicidal intermediates starting from this compound. These are generalized procedures that may require optimization for specific substrates and desired products.
Protocol 2.1: O-Alkylation of this compound
This protocol details the synthesis of a 4-alkoxy-5-chloropyridazine derivative, a common structural motif in pyridazinone herbicides.
Objective: To synthesize 5-Chloro-4-(prop-2-yn-1-yloxy)pyridazine.
Materials:
-
This compound
-
Propargyl bromide (80% solution in toluene)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred solution of this compound (1.0 g, 7.66 mmol) in acetone (30 mL) at room temperature, add potassium carbonate (2.12 g, 15.32 mmol).
-
Slowly add propargyl bromide (1.14 mL of 80% solution in toluene, 10.72 mmol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure product.
Quantitative Data Summary (Hypothetical):
| Parameter | Value |
| Product Name | 5-Chloro-4-(prop-2-yn-1-yloxy)pyridazine |
| Molecular Formula | C₇H₅ClN₂O |
| Molecular Weight | 168.58 g/mol |
| Expected Yield | 75-85% |
| Physical Appearance | Off-white to pale yellow solid |
| Purity (by HPLC) | >95% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.95 (s, 1H), 7.60 (s, 1H), 4.90 (d, J = 2.4 Hz, 2H), 2.55 (t, J = 2.4 Hz, 1H) |
Protocol 2.2: N-Alkylation of this compound Derivative
This protocol describes the subsequent N-alkylation of the previously synthesized intermediate.
Objective: To synthesize 2-Methyl-5-chloro-4-(prop-2-yn-1-yloxy)pyridazin-3(2H)-one.
Materials:
-
5-Chloro-4-(prop-2-yn-1-yloxy)pyridazine
-
Methyl iodide (CH₃I)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (0.34 g, 8.5 mmol, 60% in oil) in anhydrous DMF (15 mL) at 0 °C, add a solution of 5-Chloro-4-(prop-2-yn-1-yloxy)pyridazine (1.2 g, 7.12 mmol) in anhydrous DMF (10 mL) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (0.53 mL, 8.54 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution (20 mL) at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane-ethyl acetate) to yield the desired N-alkylated product.
Quantitative Data Summary (Hypothetical):
| Parameter | Value |
| Product Name | 2-Methyl-5-chloro-4-(prop-2-yn-1-yloxy)pyridazin-3(2H)-one |
| Molecular Formula | C₈H₇ClN₂O₂ |
| Molecular Weight | 202.61 g/mol |
| Expected Yield | 60-70% |
| Physical Appearance | White solid |
| Purity (by HPLC) | >97% |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 160.2, 145.1, 130.5, 115.8, 78.9, 76.5, 58.1, 35.4 |
Visualizations
Diagram 1: Synthetic Workflow for Pyridazinone Herbicide Intermediate
Caption: Synthetic route from this compound.
Diagram 2: Structure-Activity Relationship (SAR) Logic for Pyridazinone Herbicides
Caption: SAR logic for pyridazinone agrochemicals.
Scale-Up Synthesis of 5-Chloropyridazin-4-ol Derivatives: Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
5-Chloropyridazin-4-ol derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. These compounds have garnered significant interest from researchers in drug discovery and development due to their potential as therapeutic agents, particularly in the areas of oncology and cardiovascular diseases. This document provides detailed application notes and protocols for the scale-up synthesis of this compound derivatives, targeting researchers, scientists, and professionals in the pharmaceutical industry. The following sections will cover synthetic strategies, detailed experimental protocols, and insights into the biological mechanisms of action, including relevant signaling pathways.
Synthetic Strategies for Scale-Up
The synthesis of this compound derivatives on a larger scale necessitates robust and efficient chemical transformations. The primary and most common approach involves the cyclocondensation of a suitable 1,4-dicarbonyl precursor or its synthetic equivalent with a hydrazine derivative. Subsequent chlorination and functionalization steps yield the desired products.
A general and scalable synthetic route commences with mucochloric acid as a readily available starting material. The reaction with hydrazines affords the corresponding pyridazinone core, which can then be subjected to further chemical modifications.
Key Synthetic Protocol: From Mucochloric Acid to this compound
This protocol outlines a common and scalable method for the preparation of the this compound core.
Experimental Protocol 1: Synthesis of 4,5-Dichloropyridazin-3(2H)-one
-
Reaction Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a dropping funnel is charged with mucochloric acid and a suitable solvent such as water or ethanol.
-
Hydrazine Addition: Hydrazine hydrate is added dropwise to the stirred solution of mucochloric acid at a controlled temperature, typically between 20-40 °C. The addition rate should be managed to control the exotherm.
-
Reaction Progression: After the addition is complete, the reaction mixture is heated to reflux and maintained for a period of 2-4 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., HPLC or TLC).
-
Isolation: The reaction mixture is cooled, and the precipitated product is collected by filtration. The filter cake is washed with cold solvent and dried under vacuum to afford 4,5-Dichloropyridazin-3(2H)-one.
Experimental Protocol 2: Selective Reduction to this compound
-
Reaction Setup: A hydrogenation reactor is charged with 4,5-Dichloropyridazin-3(2H)-one, a suitable solvent (e.g., methanol or ethanol), and a palladium-based catalyst (e.g., Pd/C).
-
Hydrogenation: The reactor is purged with nitrogen and then pressurized with hydrogen gas. The reaction mixture is stirred vigorously at a controlled temperature and pressure until the selective reduction of one chlorine atom is complete.
-
Work-up: The catalyst is removed by filtration through a bed of celite. The filtrate is concentrated under reduced pressure, and the resulting solid is recrystallized from an appropriate solvent to yield pure this compound.
Table 1: Summary of Reaction Parameters for Scale-Up Synthesis
| Parameter | Protocol 1: Dichloropyridazinone Synthesis | Protocol 2: Selective Reduction |
| Key Reagents | Mucochloric acid, Hydrazine hydrate | 4,5-Dichloropyridazin-3(2H)-one, H₂, Pd/C |
| Solvent | Water, Ethanol | Methanol, Ethanol |
| Temperature | 20-40 °C (addition), Reflux (reaction) | 25-50 °C |
| Pressure | Atmospheric | 1-5 bar (Hydrogen) |
| Reaction Time | 2-6 hours | 4-12 hours |
| Typical Yield | 85-95% | 70-85% |
| Purification | Filtration and washing | Recrystallization |
Biological Activities and Signaling Pathways
This compound derivatives have been reported to exhibit a variety of biological activities, primarily as kinase inhibitors and vasodilators. Understanding the underlying mechanisms of action is crucial for drug development.
Kinase Inhibition
Many pyridazinone derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in cancer and other diseases. The 5-chloro-4-hydroxypyridazinone scaffold can serve as a hinge-binding motif, interacting with the ATP-binding site of kinases.
Caption: General signaling pathway for kinase inhibition by pyridazinone derivatives.
Vasodilation
Certain pyridazinone derivatives act as vasodilators by inhibiting phosphodiesterase (PDE) enzymes, particularly PDE3. Inhibition of PDE3 in vascular smooth muscle cells leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, resulting in smooth muscle relaxation and vasodilation.
Caption: Mechanism of vasodilation through PDE3 inhibition by pyridazinone derivatives.
Workflow for Scale-Up Synthesis and Development
The successful scale-up of a synthetic process from the laboratory to a pilot plant or manufacturing facility requires a systematic approach.
Caption: A typical workflow for the scale-up of a chemical synthesis process.
Disclaimer: The provided protocols are intended for informational purposes for qualified professionals. All experimental work should be conducted in a suitable laboratory or manufacturing setting with appropriate safety precautions. The reaction conditions and parameters may require optimization based on the specific equipment and scale of operation.
Application Notes and Protocols: Derivatization of 5-Chloropyridazin-4-ol for Structure-Activity Relationship Studies
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides detailed methodologies for the chemical modification of 5-Chloropyridazin-4-ol. The protocols outlined below are intended to facilitate the generation of a diverse chemical library for structure-activity relationship (SAR) studies, a critical step in the drug discovery and development process.
Introduction
Pyridazinone derivatives are a significant class of heterocyclic compounds that exhibit a wide spectrum of biological activities.[1][2] Their versatile scaffold allows for chemical modifications at multiple positions, making them attractive candidates for medicinal chemistry campaigns. Structure-activity relationship (SAR) studies of pyridazinone derivatives have led to the discovery of potent agents with analgesic, anti-inflammatory, anticancer, and cardiovascular properties.[3] The starting material, this compound, offers several key reactive sites for derivatization, enabling a systematic exploration of the chemical space around the pyridazinone core to optimize biological activity and pharmacokinetic properties.
This application note details protocols for three common and powerful cross-coupling and alkylation reactions for the derivatization of this compound:
-
N-Alkylation: Modification at the N2 position of the pyridazinone ring.
-
Suzuki Cross-Coupling: Substitution of the chlorine atom at the C5 position with various aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: Introduction of a wide range of amine functionalities at the C5 position.
Experimental Workflow for SAR Studies
The following diagram illustrates a typical workflow for the derivatization of this compound and subsequent SAR analysis.
Caption: Workflow for derivatization and SAR studies.
Experimental Protocols
Note: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Solvents should be anhydrous.
Protocol 1: N-Alkylation of this compound
This protocol describes the alkylation of the nitrogen at the 2-position of the pyridazinone ring.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated derivative.
Protocol 2: Suzuki Cross-Coupling for C5-Arylation
This protocol facilitates the formation of a carbon-carbon bond at the C5 position, replacing the chlorine atom with an aryl or heteroaryl group.
Materials:
-
5-Chloro-2-(substituted)-pyridazin-4-ol (starting material from Protocol 1)
-
Arylboronic acid or arylboronic acid pinacol ester (1.2 eq)
-
Palladium catalyst, e.g., Pd(PPh₃)₄ (0.05 eq) or Pd₂(dba)₃ with a suitable ligand like XPhos (0.1 eq)
-
Base, e.g., Potassium carbonate (K₂CO₃, 2.0 eq) or Potassium phosphate (K₃PO₄, 2.0 eq)
-
Solvent system, e.g., 1,4-Dioxane and water (4:1 mixture)
-
Ethyl acetate (EtOAc)
-
Celite
Procedure:
-
In a reaction vessel, combine the 5-chloro-pyridazinone derivative (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst, the ligand (if required), and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent system (1,4-dioxane/water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the C5-arylated product.
Protocol 3: Buchwald-Hartwig Amination for C5-Amination
This protocol allows for the coupling of various primary or secondary amines at the C5 position.
Materials:
-
5-Chloro-2-(substituted)-pyridazin-4-ol (starting material from Protocol 1)
-
Amine (primary or secondary, 1.2 eq)
-
Palladium pre-catalyst, e.g., Pd₂(dba)₃ (0.02 eq)
-
Ligand, e.g., BINAP or a bulky biarylphosphine ligand like RuPhos (0.04 eq)
-
Strong, non-nucleophilic base, e.g., Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Anhydrous toluene or 1,4-dioxane
-
Ethyl acetate (EtOAc)
Procedure:
-
To a dry reaction vessel, add the palladium pre-catalyst and the ligand.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent, followed by the 5-chloro-pyridazinone derivative (1.0 eq), the amine (1.2 eq), and the base (1.4 eq).
-
Heat the reaction mixture to 90-110 °C for 8-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the C5-aminated derivative.
Data Presentation: Structure-Activity Relationship
The following table provides a representative summary of how SAR data can be presented. The data shown are hypothetical but reflect typical trends observed for pyridazinone derivatives as, for example, Bruton's tyrosine kinase (BTK) inhibitors.[4]
| Compound ID | R¹ (at N2) | R² (at C5) | BTK IC₅₀ (nM) |
| 1 | H | -Cl | >10,000 |
| 2a | -CH₃ | -Cl | 8,500 |
| 2b | -CH₂Ph | -Cl | 7,200 |
| 3a | -CH₂Ph | -NH₂ | 5,100 |
| 3b | -CH₂Ph | -NH(CH₃) | 3,900 |
| 3c | -CH₂Ph | -Morpholino | 950 |
| 4a | -CH₂Ph | -Phenyl | 2,100 |
| 4b | -CH₂Ph | 4-Fluorophenyl | 1,500 |
| 4c | -CH₂Ph | 4-Phenoxyphenyl | 45 |
| 4d | -CH₂Ph | 4-(Phenoxy-3-acrylamide)phenyl | 2.1 |
Interpretation of SAR Data:
-
N-Alkylation: Comparing compound 1 with 2a and 2b suggests that substitution at the N2 position is tolerated and can slightly improve activity. A benzyl group (2b ) appears more favorable than a methyl group (2a ).
-
C5-Amination: The introduction of amino groups at the C5 position (series 3 ) generally enhances potency compared to the chloro-precursor (2b ). A cyclic amine like morpholine (3c ) shows a significant improvement in activity.
-
C5-Arylation: Aryl substitution at C5 (series 4 ) also leads to increased activity. The addition of a phenoxy group to the phenyl ring (4c ) dramatically boosts potency. Further elaboration of this moiety to include a Michael acceptor (4d ) results in a highly potent inhibitor, suggesting a covalent binding mechanism might be at play.
Hypothetical Signaling Pathway
The derivatized compounds could potentially target various signaling pathways. The diagram below illustrates the Bruton's tyrosine kinase (BTK) signaling pathway, a clinically relevant target in B-cell malignancies and autoimmune diseases, which can be inhibited by optimized pyridazinone derivatives.
Caption: Inhibition of the BTK signaling pathway.
References
- 1. Synthesis and biological evaluation of pyridazinone analogues as potential cardiac positron emission tomography tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"troubleshooting 5-Chloropyridazin-4-ol synthesis low yield"
Welcome to the technical support center for the synthesis of 5-Chloropyridazin-4-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and optimizing their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The synthesis of this compound and related pyridazinone structures typically follows one of two main strategies:
-
Cyclocondensation: This approach involves the reaction of a suitably substituted 1,4-dicarbonyl compound (or its equivalent, such as a substituted maleic anhydride) with a hydrazine derivative. For this compound, this could involve the reaction of chloromaleic anhydride with hydrazine.
-
Substitution on a Pyridazine Ring: This strategy starts with a pre-formed pyridazine ring, such as a dichloropyridazine, followed by selective nucleophilic substitution (e.g., hydrolysis) to introduce the hydroxyl group.
Q2: I am getting a very low yield. What are the most likely general causes?
A2: Low yields in pyridazinone synthesis can often be attributed to several factors:
-
Purity of Starting Materials: Impurities in the starting dicarbonyl compounds or hydrazine can lead to significant side reactions. Hydrazine and its derivatives can also degrade over time.
-
Suboptimal Reaction Conditions: Reaction temperature, solvent, and pH are critical parameters that may require optimization.
-
Side Reactions: The formation of regioisomers (if using unsymmetrical precursors) or incomplete cyclization can reduce the yield of the desired product.
-
Product Degradation: The stability of the final product under the reaction or workup conditions should be considered.
-
Inefficient Purification: Significant loss of product can occur during crystallization or chromatographic purification.
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction progress. Staining with potassium permanganate or visualization under UV light can help in identifying the starting materials and the product. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to confirm the formation of the desired product and identify any major byproducts.
Troubleshooting Guides
Guide 1: Low Yield in Cyclocondensation Route
This guide focuses on troubleshooting the synthesis of the pyridazinone core via the reaction of a substituted maleic anhydride with hydrazine.
Problem: The yield of the crude or purified this compound is significantly lower than expected.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in cyclocondensation.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Detailed Recommendation |
| Degraded Hydrazine | Use fresh or purified hydrazine. | Hydrazine is susceptible to oxidation. It is recommended to use a freshly opened bottle or to distill it prior to use. Using a stable salt like hydrazine hydrochloride can also be an option. |
| Impure Maleic Anhydride Derivative | Purify the anhydride. | Recrystallize or sublime the chloromaleic anhydride to remove any diacids or other impurities that could interfere with the reaction. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. | Start with the literature-reported temperature for similar reactions (often reflux) and then screen a range of temperatures. Lower temperatures may reduce side reactions but require longer reaction times. |
| Inappropriate Solvent | Screen different solvents. | The choice of solvent can influence the solubility of reactants and intermediates. Common solvents for this reaction include ethanol, acetic acid, and water. |
| Incomplete Reaction | Increase reaction time or use a catalyst. | Monitor the reaction by TLC. If the starting material is still present after the expected time, extend the reaction duration. A catalytic amount of acid (e.g., acetic acid) can sometimes facilitate the cyclization. |
| Formation of Side Products | Analyze the crude product. | The reaction of hydrazine with an unsymmetrical anhydride can potentially lead to regioisomers. Additionally, incomplete cyclization can result in hydrazide-acid intermediates. LC-MS analysis of the crude reaction mixture can help identify these byproducts. |
Guide 2: Issues with Selective Hydrolysis of Dichloropyridazine
This guide addresses challenges in synthesizing this compound by the selective hydrolysis of a dichloropyridazine precursor, such as 3,4-dichloropyridazine.
Problem: The reaction produces a mixture of products, including the starting material, the desired product, and the dihydroxy-pyridazine, or the yield is low.
Logical Relationship of Factors Affecting Selectivity:
Caption: Factors influencing the regioselectivity of hydrolysis.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Detailed Recommendation |
| Lack of Regioselectivity | Modify reaction conditions. | The electronic properties of the pyridazine ring influence the reactivity of the chlorine atoms. The chlorine at position 3 of 3,6-dichloropyridazine 1-oxide is reportedly more reactive.[1] For 3,4-dichloropyridazine, careful control of temperature and stoichiometry of the base is crucial. Lower temperatures generally favor mono-substitution. |
| Over-reaction to Dihydroxy Product | Use a stoichiometric amount of base. | Employing a controlled amount (e.g., 1.0-1.2 equivalents) of a milder base like sodium carbonate or sodium bicarbonate instead of a strong base like sodium hydroxide can help prevent the second hydrolysis. |
| Incomplete Reaction | Increase temperature or reaction time cautiously. | If the starting material persists, gradually increase the reaction temperature while monitoring for the formation of the dihydroxy byproduct by TLC. A longer reaction time at a lower temperature might be more effective. |
| Low Solubility of Starting Material | Use a co-solvent. | If the dichloropyridazine has low solubility in the aqueous base, adding a water-miscible organic co-solvent like ethanol or isopropanol can improve the reaction rate and homogeneity. |
Experimental Protocols
Protocol 1: Synthesis of a Pyridazinone from a Substituted Maleic Anhydride (Analogous Procedure)
This protocol is adapted from the synthesis of 6-Hydroxy-4-methylpyridazin-3(2H)-one and can serve as a starting point for the synthesis of this compound from chloromaleic anhydride.[2]
Materials:
-
Chloromaleic anhydride
-
Hydrazine hydrate or Hydrazine dihydrochloride
-
Water or Ethanol
Procedure:
-
In a round-bottom flask, dissolve hydrazine dihydrochloride (1 equivalent) in water.
-
Heat the solution to boiling.
-
Add chloromaleic anhydride (1 equivalent) to the boiling solution over a period of 1 minute.
-
Continue boiling for 5 minutes, then heat the mixture on a steam bath for 5 hours.
-
Allow the reaction mixture to cool to room temperature.
-
The product should crystallize out of the solution. Collect the crystals by filtration and wash with cold water.
-
A second crop of crystals may be obtained by diluting the filtrate with water.
-
Combine the collected solids and dry under reduced pressure.
Expected Yield: Based on a similar synthesis, yields can be high (e.g., around 94%).[2]
Protocol 2: Chlorination of a Pyridazinediol (Analogous Procedure)
This protocol is based on the synthesis of 3,6-dichloropyridazine from pyridazine-3,6-diol and can be adapted for the chlorination of a pyridazinone.[3]
Materials:
-
Pyridazine-3,6-diol (or the corresponding pyridazinone)
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, add pyridazine-3,6-diol (1 equivalent).
-
Carefully add phosphorus oxychloride (5 equivalents) at room temperature.
-
Heat the reaction mixture to 80 °C and stir overnight.
-
After cooling, concentrate the mixture under high vacuum to remove excess POCl₃.
-
Dilute the resulting thick mass with ethyl acetate.
-
Slowly and carefully quench the mixture by pouring it into an ice-cold saturated solution of sodium bicarbonate until the pH is approximately 8.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water and brine, then dry over sodium sulfate.
-
Filter and concentrate the solution under vacuum to obtain the chlorinated product.
Expected Yield: For the conversion of pyridazine-3,6-diol to 3,6-dichloropyridazine, a yield of 85% has been reported.[3]
Data Summary
Table 1: Reaction Conditions for Analogous Pyridazinone Syntheses
| Starting Materials | Solvent | Temperature | Time | Yield | Reference |
| Methylmaleic anhydride, Hydrazine dihydrochloride | Water | Boiling | 5 hours | 94% | [2] |
| Pyridazine-3,6-diol, POCl₃ | Neat | 80 °C | Overnight | 85% | [3] |
| 3,6-dichloropyridazine, 4-hydroxybenzaldehyde | Isopropanol | Reflux | Not specified | "Considerable" | [4] |
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 4. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
"improving the solubility of 5-Chloropyridazin-4-ol for biological assays"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 5-Chloropyridazin-4-ol for biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is a chemical compound with the molecular formula C₄H₃ClN₂O.[1] It is typically a white to off-white solid and should be stored in a dry environment at room temperature.[1] While specific data for this exact isomer is limited, related pyridazine compounds are known to be sparingly soluble in water.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1245643-70-2 | [1] |
| Molecular Formula | C₄H₃ClN₂O | [1] |
| Molecular Weight | 130.53 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Storage | Sealed in dry, Room Temperature | [1] |
| Predicted pKa | ~10.06 (based on 5-Chloropyridazin-3-ol) | [2][3] |
Q2: Why is the solubility of this compound a critical factor for in vitro biological assays?
Poor aqueous solubility is a significant challenge in drug discovery. For in vitro assays, insufficient solubility can lead to several problems:
-
Precipitation in Assay Media: The compound may precipitate out of the aqueous buffer, drastically reducing its effective concentration and leading to inaccurate and unreliable results.[4]
-
Underestimation of Potency: If the compound is not fully dissolved, the measured biological activity will be lower than the true value.
-
Assay Interference: Undissolved particles can interfere with assay readings, particularly in optical-based assays like nephelometry or fluorescence.[5] A general goal for the solubility of compounds in drug discovery is greater than 60 µg/mL to ensure reliable bioassay results.[5]
Q3: What is the recommended first step for dissolving this compound?
The standard initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into the aqueous assay buffer. Dimethyl sulfoxide (DMSO) is the most common choice because it can dissolve a wide range of polar and nonpolar compounds and is miscible with water and cell culture media.[6]
Initial Dissolution Workflow
References
- 1. This compound CAS#: 1245643-70-2 [m.chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 5-CHLOROPYRIDAZIN-3-OL CAS#: 660425-07-0 [m.chemicalbook.com]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Technical Support Center: Stability of Chloropyridazines in Chemical Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chloropyridazines. The information aims to help prevent the decomposition of these valuable heterocyclic compounds during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of chloropyridazine decomposition during reactions?
A1: Chloropyridazine decomposition is primarily caused by three main factors:
-
Hydrolysis: The pyridazine ring is susceptible to attack by water, especially under alkaline (basic) conditions, which can lead to the formation of pyridazinone byproducts.[1][2] The rate of hydrolysis can increase tenfold for every pH point increase.[2]
-
Thermal Stress: While many chloropyridazine derivatives are thermally stable at moderate temperatures, prolonged exposure to high heat (often above 250°C) can lead to decomposition.[3] The specific decomposition temperature can be influenced by the substituents on the molecule.[3]
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the activation energy to initiate decomposition pathways.[4] The rate of photodegradation is dependent on the chemical structure of the specific chloropyridazine derivative.[5]
Q2: My reaction mixture is turning dark, and I'm seeing multiple spots on my TLC. What could be happening?
A2: A dark reaction mixture and multiple unexpected spots on a Thin Layer Chromatography (TLC) plate are common indicators of decomposition. This could be due to several reasons:
-
Base-Induced Decomposition: If you are using a strong base, it may be promoting hydrolysis or other side reactions.
-
Catalyst Deactivation/Side Reactions: In palladium-catalyzed cross-coupling reactions, the catalyst can sometimes be deactivated, leading to side reactions and the formation of impurities.[6][7]
-
Air/Moisture Sensitivity: Your chloropyridazine substrate or product might be sensitive to air or moisture, leading to degradation.
A systematic approach to troubleshooting is recommended to identify the root cause.
Q3: How does pH affect the stability of chloropyridazines?
A3: The pH of the reaction medium is a critical factor for the stability of chloropyridazines. Alkaline conditions (pH > 7) significantly accelerate hydrolytic degradation.[1] For many related heterocyclic compounds used as pesticides or pharmaceuticals, the optimal stability is found in a slightly acidic pH range, typically between 4 and 6. It is crucial to control the pH, especially during aqueous work-ups.
Q4: Are there any general guidelines for storing chloropyridazine compounds?
A4: Yes, proper storage is crucial to prevent degradation over time. For optimal stability, chloropyridazines should be stored in a cool, dark, and dry place.[8] It is also advisable to store them in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to protect them from moisture and atmospheric oxygen.[8]
Troubleshooting Guides
Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of Chloropyridazine | - Ensure all solvents and reagents are anhydrous. - Use a non-aqueous base (e.g., Cs₂CO₃, K₃PO₄) instead of aqueous bases like Na₂CO₃ solution. - If an aqueous work-up is necessary, use a buffered solution in the acidic pH range (4-6) and perform the extraction quickly at low temperatures. |
| Catalyst Deactivation | - Degas the reaction mixture thoroughly with an inert gas (argon or nitrogen) to remove oxygen.[6] - Use a robust palladium catalyst system. For challenging couplings, consider using pre-formed catalysts or specialized ligands like SPhos or Xantphos.[4][9] |
| Side Reactions (e.g., Homocoupling) | - Optimize the reaction temperature; higher temperatures can sometimes lead to more side products. - Adjust the stoichiometry of the reagents. An excess of the boronic acid or amine can sometimes lead to side reactions. |
| Product Decomposition During Work-up | - Avoid prolonged exposure to acidic or basic aqueous solutions during extraction. - Minimize the time the product is in solution before isolation. |
Issue 2: Formation of Impurities During Nucleophilic Aromatic Substitution (SNAr)
| Possible Cause | Troubleshooting Steps |
| Reaction with Solvent | - If using a nucleophilic solvent (e.g., methanol, ethanol) at high temperatures, it may compete with your desired nucleophile. Consider using a non-nucleophilic solvent like DMF, DMSO, or toluene. |
| Di-substitution on Dichloropyridazines | - To achieve mono-substitution, use a controlled amount of the nucleophile (e.g., 1.0-1.2 equivalents). - Run the reaction at a lower temperature to favor the more reactive chlorine position. |
| Base-Catalyzed Hydrolysis | - If using a base to deprotonate the nucleophile, ensure anhydrous conditions. - Opt for a non-nucleophilic organic base (e.g., DIPEA, DBU) over inorganic bases if water is a concern. |
| Decomposition under Harsh Conditions | - If the reaction requires high temperatures, minimize the reaction time by monitoring closely with TLC or LC-MS. - Consider if a milder, catalyzed version of the reaction is possible. |
Data Presentation
The following tables provide illustrative data on how reaction conditions can impact the outcome of a Suzuki-Miyaura coupling of 3,6-dichloropyridazine with phenylboronic acid.
Table 1: Effect of Base and Solvent on Reaction Yield and Purity
| Entry | Palladium Catalyst (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.0, aq.) | Toluene/H₂O | 100 | 12 | 45 | 70 |
| 2 | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 12 | 85 | 95 |
| 3 | PdCl₂(dppf) (3) | Cs₂CO₃ (2.0) | Toluene | 80 | 8 | 92 | >98 |
This is illustrative data based on general principles of cross-coupling reactions.
Table 2: Influence of pH during Aqueous Work-up on Product Recovery
| Entry | Work-up pH | Temperature | Contact Time | Product Recovery (%) |
| 1 | 10 | Room Temp | 30 min | 65 |
| 2 | 7 | Room Temp | 30 min | 88 |
| 3 | 5 | 0-5 °C | 15 min | >95 |
This is illustrative data based on the known pH sensitivity of similar heterocyclic compounds.[1][2]
Experimental Protocols
Protocol 1: Standard Suzuki-Miyaura Coupling of 3,6-Dichloropyridazine
This protocol represents a common starting point for a Suzuki-Miyaura reaction but may be prone to decomposition with sensitive substrates.
-
Reaction Setup: To a round-bottom flask, add 3,6-dichloropyridazine (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Solvent Addition: Add a 4:1 mixture of toluene and water.
-
Degassing: Bubble argon through the mixture for 15 minutes.
-
Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) to the flask.
-
Reaction: Heat the mixture to 100°C and stir for 12 hours.
-
Work-up: Cool the reaction to room temperature. Separate the organic layer and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Decomposition
This protocol incorporates several changes to enhance the stability of the chloropyridazine.
-
Reaction Setup: To an oven-dried, round-bottom flask under an argon atmosphere, add 3,6-dichloropyridazine (1.0 eq), phenylboronic acid (1.1 eq), and anhydrous potassium phosphate (K₃PO₄, 2.0 eq).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via cannula.
-
Catalyst Addition: Add PdCl₂(dppf) (3 mol%) to the flask under argon.
-
Reaction: Heat the mixture to 80°C and monitor the reaction by TLC.
-
Work-up: Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Aqueous Wash (pH controlled): Wash the filtrate with a cold (0-5°C), dilute solution of pH 5 phosphate buffer, followed by cold brine. Perform these washes quickly.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Logical Workflow for Troubleshooting Decomposition
Caption: A logical workflow for diagnosing and addressing chloropyridazine decomposition.
Simplified Chloropyridazine Decomposition Pathways
Caption: Major pathways for chloropyridazine decomposition.
Factors Influencing Chloropyridazine Stability
Caption: Key factors that promote stability versus those that induce decomposition.
References
- 1. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. | Sigma-Aldrich [sigmaaldrich.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. jk-sci.com [jk-sci.com]
"analytical method development for 5-Chloropyridazin-4-ol purity assessment"
This technical support center provides guidance and troubleshooting for the analytical method development for the purity assessment of 5-Chloropyridazin-4-ol. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for assessing the purity of this compound?
A1: The most common analytical techniques for purity assessment of this compound and related heterocyclic compounds are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) coupled with a suitable detector (e.g., Flame Ionization Detector - FID or Mass Spectrometry - MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[1][2][3][4] Each technique offers distinct advantages. HPLC is widely used for its versatility and sensitivity, GC is suitable for volatile impurities, and qNMR provides a direct quantification of the analyte without the need for a specific reference standard of the impurities.[1][5]
Q2: What are the potential impurities I should be looking for in my this compound sample?
A2: Potential impurities can originate from the starting materials, intermediates, byproducts of the synthesis, and degradation products. While specific impurities depend on the synthetic route, for pyridazinone derivatives, potential impurities could include unreacted starting materials, isomers, and related substances formed through side reactions. It is also possible for impurities to arise from the manufacturing process itself, such as components leaching from plastic storage containers.[6] Forced degradation studies can help identify potential degradation products.[7][8][9]
Q3: How do I choose the appropriate analytical method for my needs?
A3: The choice of method depends on the specific requirements of your analysis.
-
For routine purity checks and quantification of known impurities: A validated HPLC-UV method is often the most practical choice.[10][11]
-
For identifying and quantifying volatile or thermally stable impurities: GC-MS is the preferred technique.[3][4][12]
-
For obtaining a highly accurate, absolute purity value without the need for impurity reference standards: qNMR is a powerful tool.[1][2][13][14]
-
For identifying unknown impurities or degradation products: HPLC coupled with mass spectrometry (LC-MS) is highly effective.
Q4: What are the key parameters to consider for validating an analytical method for purity assessment according to ICH guidelines?
A4: According to ICH Q2(R1) guidelines, the key validation parameters for a purity method include:
-
Specificity: The ability to assess the analyte in the presence of potential impurities.[15][16]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[15]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-laboratory precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[17]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[18][19]
Troubleshooting Guides
HPLC Method Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| No Peaks | - No sample injection- Detector lamp off- Incorrect mobile phase composition- System leak | - Verify injection volume and syringe/autosampler function.- Check detector status and lamp life.- Prepare fresh mobile phase and ensure correct proportions.- Inspect fittings and connections for leaks. |
| Peak Tailing | - Column overload- Secondary interactions with stationary phase- Dead volume in the system | - Dilute the sample or inject a smaller volume.- Adjust mobile phase pH or add an ion-pairing agent.- Check for proper tubing connections and minimize extra-column volume. |
| Peak Fronting | - Sample solvent stronger than mobile phase- Column overload | - Dissolve the sample in the mobile phase if possible, or a weaker solvent.- Reduce sample concentration. |
| Split Peaks | - Clogged frit or column inlet- Incompletely filled injector loop- Sample solvent incompatible with mobile phase | - Backflush the column or replace the frit.- Ensure the injector loop is completely filled.- Use a sample solvent similar in composition to the mobile phase. |
| Baseline Noise/Drift | - Air bubbles in the system- Contaminated mobile phase- Detector temperature fluctuations | - Degas the mobile phase and purge the pump.- Use high-purity solvents and prepare fresh mobile phase.- Ensure the column and detector are properly thermostatted. |
GC Method Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| No Peaks | - No injection- Syringe issue- Septum leak- Column break | - Check autosampler or manual injection process.- Inspect the syringe for blockage or damage.- Replace the septum.- Inspect the column for breaks. |
| Peak Tailing | - Active sites in the inlet or column- Sample degradation- Polar compound interaction with the stationary phase | - Use a deactivated liner and column.- Lower the inlet temperature.- Use a more polar column or derivatize the analyte. |
| Broad Peaks | - Low carrier gas flow rate- Column contamination- Large injection volume | - Check and adjust the carrier gas flow rate.- Bake out the column or trim the inlet end.- Reduce the injection volume. |
| Ghost Peaks | - Contamination in the syringe, inlet, or carrier gas- Septum bleed | - Clean the syringe and inlet.- Use high-purity carrier gas with traps.- Use a high-quality, low-bleed septum. |
Experimental Protocols
HPLC-UV Method for Purity Assessment
This protocol provides a general starting point for the development of an HPLC method for this compound. Optimization will be required for specific instrumentation and impurity profiles.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or other suitable buffer component
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and a buffered aqueous solution (e.g., 0.1% phosphoric acid in water). A common starting gradient is 10-90% acetonitrile over 20 minutes.
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL. Prepare a series of dilutions for linearity assessment.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the same solvent as the standard to a similar concentration.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Detection wavelength: Determined by UV scan of this compound (e.g., 254 nm)
-
Injection volume: 10 µL
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Purity Calculation: Calculate the purity of the sample by area normalization, assuming all impurities have a similar response factor to the main peak. For higher accuracy, use a reference standard for each impurity.
GC-MS Method for Volatile Impurity Profiling
This protocol is designed to identify and quantify volatile or semi-volatile impurities.
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-WAX or similar)
Reagents:
-
Suitable solvent for sample dissolution (e.g., Methanol, Dichloromethane)
Procedure:
-
Sample Preparation: Dissolve a known amount of the this compound sample in the chosen solvent to a concentration of approximately 1-5 mg/mL.
-
GC-MS Conditions:
-
Inlet temperature: 250 °C
-
Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven temperature program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute all components.
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Mass scan range: 40-400 amu
-
-
Analysis: Inject the sample and acquire the total ion chromatogram (TIC).
-
Data Analysis: Identify peaks corresponding to impurities by comparing their mass spectra to a library (e.g., NIST). Quantify impurities by comparing their peak areas to that of an internal or external standard.
Quantitative NMR (qNMR) for Absolute Purity Determination
This protocol provides a method for determining the absolute purity of this compound without the need for impurity standards.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
-
-
Data Processing:
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
-
Purity Calculation: Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizations
Caption: Workflow for Purity Assessment of this compound.
Caption: Troubleshooting Logic for Chromatographic Analysis.
References
- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. rjptonline.org [rjptonline.org]
- 10. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ptfarm.pl [ptfarm.pl]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. emerypharma.com [emerypharma.com]
- 15. database.ich.org [database.ich.org]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. fda.gov [fda.gov]
- 18. ICH Official web site : ICH [ich.org]
- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Technical Support Center: Managing the Hygroscopic Nature of Pyridazinol Compounds
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the hygroscopic nature of pyridazinol compounds. Due to their inherent chemical structure, including the presence of nitrogen heteroatoms, pyridazinol derivatives may exhibit a tendency to absorb moisture from the atmosphere.[1][2] This can lead to a range of experimental challenges, from inaccurate measurements to compound degradation. This resource offers troubleshooting guides and frequently asked questions to help mitigate these issues.
Troubleshooting Guides
Proactive measures are crucial when handling potentially hygroscopic pyridazinol compounds. The following table summarizes common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solutions |
| Inaccurate Weighing | Rapid moisture absorption by the compound on the balance. | - Weigh the compound in a low-humidity environment (e.g., a glove box with controlled humidity). - Use a weighing vessel with a small opening and cap it immediately after adding the compound. - Work quickly to minimize exposure time to the ambient atmosphere.[3] - Consider preparing a stock solution of the entire batch and aliquoting for use.[4] |
| Compound Caking or Clumping | Absorption of atmospheric moisture during storage or handling.[5] | - Store the compound in a desiccator with a suitable drying agent (e.g., silica gel, Drierite). - Use airtight containers with secure seals.[3] - For highly sensitive compounds, store under an inert atmosphere (e.g., nitrogen or argon) in a sealed ampoule or Schlenk flask.[6] |
| Altered Dissolution Profile | Changes in the physical state of the compound (e.g., from amorphous to crystalline) due to moisture absorption.[7][8] | - Characterize the solid-state properties of the compound before and after exposure to humidity using techniques like XRPD or DSC. - Control the humidity during formulation processes. - Consider formulation strategies like co-crystallization or film coating to protect the compound from moisture.[7][9][10][11] |
| Chemical Degradation | Hydrolysis of the compound in the presence of absorbed water.[7] | - Conduct stability studies at various humidity levels to determine the critical relative humidity (RH).[8] - Store the compound at low temperatures to slow the rate of degradation, but allow it to warm to room temperature before opening to prevent condensation.[9] - Package the final product with desiccants. |
| Poor Powder Flow | Increased inter-particle adhesion due to moisture. | - Handle the powder in a low-humidity environment. - Consider co-processing with excipients that can improve flowability and reduce hygroscopicity.[7][9][10][11] |
Frequently Asked Questions (FAQs)
Q1: How can I determine if my pyridazinol compound is hygroscopic?
A1: The most definitive method is to perform Dynamic Vapor Sorption (DVS) analysis.[12][13][14] DVS measures the change in mass of a sample as it is exposed to varying levels of relative humidity at a constant temperature.[13][14] This technique provides a quantitative measure of moisture sorption and can help classify the hygroscopicity of your compound.
Q2: What are the ideal storage conditions for a newly synthesized pyridazinol compound of unknown hygroscopicity?
A2: As a precautionary measure, all new pyridazinol compounds should be treated as potentially moisture-sensitive. Store them in a desiccator over a desiccant. For long-term storage, placing the compound in a sealed, airtight container, which is then placed inside a desiccator, is a good practice. If the compound is highly valuable or intended for use in sensitive assays, storage in a glove box under an inert atmosphere is recommended.[6]
Q3: Can the hygroscopic nature of a pyridazinol compound affect its biological activity?
A3: Yes, indirectly. Moisture can lead to chemical degradation, resulting in a lower concentration of the active compound and the formation of impurities, which could have different or no biological activity.[7] Furthermore, changes in the physical form due to moisture can affect its solubility and dissolution rate, which in turn can impact its bioavailability.[7]
Q4: Are there any formulation strategies to mitigate the hygroscopicity of pyridazinol compounds for in vivo studies?
A4: Several formulation strategies can be employed to protect hygroscopic compounds. These include:
-
Film Coating: Applying a polymer coat to the solid dosage form to act as a moisture barrier.[7][9][10][11]
-
Encapsulation: Enclosing the compound in a protective shell.[7][9][10][11]
-
Co-crystallization: Forming a crystalline solid with a co-former that has lower hygroscopicity.[7][9][10][11]
-
Co-processing with Hydrophobic Excipients: Mixing the compound with water-repelling excipients.[7][9][10][11]
Q5: My pyridazinol compound is an oil. Can it still be hygroscopic?
A5: Yes, liquids can also be hygroscopic.[5] For example, 3-aminopyridazines can exist as an oil in their free base form.[1] If you observe changes in viscosity or water content over time, it is a sign of moisture absorption. Storing oily compounds under an inert, dry atmosphere is recommended.
Experimental Protocols
Dynamic Vapor Sorption (DVS) Analysis Protocol
This protocol provides a general methodology for assessing the hygroscopicity of a pyridazinol compound.
Caption: Workflow for Dynamic Vapor Sorption (DVS) analysis.
Troubleshooting Workflow for Handling Pyridazinol Compounds
This diagram outlines a logical approach to troubleshooting common issues encountered with potentially hygroscopic pyridazinol compounds.
Caption: Troubleshooting decision tree for pyridazinol compounds.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. miragenews.com [miragenews.com]
- 4. researchgate.net [researchgate.net]
- 5. sarpublication.com [sarpublication.com]
- 6. [PDF] Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives | Semantic Scholar [semanticscholar.org]
- 7. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 13. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 14. aqualab.com [aqualab.com]
Technical Support Center: Pyridazinone Synthesis Workup & Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the removal of impurities during pyridazinone synthesis.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the workup and purification of pyridazinone derivatives, presented in a question-and-answer format.
Q1: I am observing a low yield of my desired pyridazinone product after purification. What are the potential causes and how can I improve it?
A1: Low yields are a common challenge in pyridazinone synthesis and can be attributed to several factors throughout the synthesis and workup process. Here is a systematic approach to troubleshoot and optimize your yield:
-
Purity of Starting Materials : Ensure the purity of your γ-ketoacids, dicarbonyl compounds, and hydrazine derivatives. Impurities in starting materials can lead to unwanted side reactions, reducing the yield of the desired product. It is recommended to use freshly purified reagents.[1]
-
Reaction Conditions :
-
Temperature : The reaction temperature is crucial. A temperature that is too low may result in an incomplete reaction, while excessively high temperatures can cause decomposition of reactants or products.[1]
-
Solvent Choice : Protic solvents like ethanol or acetic acid are commonly used and often facilitate the cyclization reaction.[1]
-
Water Removal : The cyclization step produces water. Efficient removal of this water can help drive the reaction to completion.[1]
-
-
Workup Procedure :
-
Precipitation/Crystallization : If the product is expected to precipitate upon cooling or addition of water, ensure sufficient time and appropriate temperatures are used to maximize recovery.[2][3]
-
Extraction Efficiency : During liquid-liquid extraction, ensure the appropriate solvent is used and perform multiple extractions to maximize the recovery of the product from the aqueous layer.[3][4]
-
-
Purification Losses :
-
Recrystallization : While effective for purification, material is always lost in the mother liquor. To minimize this, use a minimal amount of a suitable hot solvent and ensure complete cooling to maximize crystal formation.[5][6]
-
Column Chromatography : Product can be lost on the column if it is not eluted effectively. Ensure the chosen solvent system provides good separation and complete elution of the product.
-
Q2: My final product is contaminated with unreacted starting materials. How can I remove them?
A2: The removal of unreacted starting materials depends on their chemical properties relative to the pyridazinone product.
-
Unreacted γ-ketoacids (e.g., β-benzoylpropionic acid) : These acidic impurities can often be removed with a basic wash during liquid-liquid extraction. For example, dissolving the crude product in an organic solvent and washing with a 5% w/v sodium bicarbonate solution will extract the acidic starting material into the aqueous layer.[2] The pyridazinone product can then be recovered from the organic layer.
-
Unreacted Hydrazine Hydrate : Hydrazine hydrate is highly soluble in water. Thorough washing of the crude product with water during filtration or performing a liquid-liquid extraction with water will effectively remove residual hydrazine.[2][3]
Q3: I have a mixture of N-alkylated regioisomers after a substitution reaction. How can I separate them?
A3: The separation of N-alkylated regioisomers can be challenging due to their similar chemical structures.
-
Column Chromatography : This is the most effective method for separating regioisomers. A systematic screening of different solvent systems (e.g., varying ratios of ethyl acetate and hexane) is often necessary to achieve good separation.[7] Monitoring the fractions closely with Thin Layer Chromatography (TLC) is critical.[1]
-
Recrystallization : In some cases, if the regioisomers have significantly different solubilities in a particular solvent, fractional crystallization can be attempted. This involves carefully controlling the cooling rate and solvent composition to selectively crystallize one isomer.[8]
Q4: My crude product is an oil and won't crystallize. What should I do?
A4: "Oiling out" instead of crystallizing is a common problem, often caused by impurities or the wrong solvent choice.[6]
-
Purity Check : The presence of impurities can significantly inhibit crystallization. First, try to remove soluble impurities by washing the oil with a solvent in which the desired product is insoluble.
-
Solvent System Adjustment :
-
Try a different recrystallization solvent or a mixture of solvents. A good solvent system is one where the compound is highly soluble when hot and sparingly soluble when cold.[5]
-
Consider anti-solvent crystallization. Dissolve the oil in a small amount of a "good" solvent (e.g., DMSO, methanol) and then slowly add a "poor" solvent (an anti-solvent, e.g., water) until the solution becomes turbid. Allow it to stand for crystal growth.[6]
-
-
Column Chromatography : If crystallization fails, column chromatography is a reliable alternative for purifying oily products.[5]
Data Presentation
Table 1: Summary of Purification Methods for Pyridazinone Derivatives
| Purification Method | Target Impurities | Typical Solvents/Eluents | Reported Yields | References |
| Recrystallization | Unreacted starting materials, minor by-products | Ethanol, Aqueous Ethanol, Methanol, Dioxane | 61-90% | [2][7][9] |
| Column Chromatography | Regioisomers, closely related by-products, oily products | Ethyl acetate/Hexane mixtures, Methylene chloride/Methanol mixtures | 71-95% | [4][7][10] |
| Liquid-Liquid Extraction | Acidic/basic impurities, water-soluble reagents | Dichloromethane, Ether, Ethyl Acetate | N/A (Workup Step) | [2][3][4] |
| Acid/Base Wash | Unreacted γ-ketoacids, basic side-products | 5% Sodium Bicarbonate, Dilute HCl | N/A (Workup Step) | [2][7] |
| Washing | Water-soluble impurities, salts | Cold Ethanol, Water | N/A (Workup Step) | [1][2] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
This protocol is a general guideline for purifying solid pyridazinone products.
-
Solvent Selection : Choose a solvent in which the pyridazinone product is sparingly soluble at room temperature but highly soluble at its boiling point. Ethanol is a common choice.[2][7]
-
Dissolution : Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to facilitate dissolution.[5]
-
Hot Filtration (Optional) : If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them. This step should be done quickly to prevent premature crystallization.[5]
-
Crystallization : Allow the hot, clear solution to cool slowly to room temperature. The dissolved product will become less soluble and start to crystallize.[5]
-
Cooling : To maximize the yield of crystals, place the flask in an ice bath once it has reached room temperature.[5]
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing : Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[5]
-
Drying : Dry the purified crystals under vacuum to remove any residual solvent.[5]
Protocol 2: Column Chromatography for Isomer Separation
This protocol is suitable for separating complex mixtures or purifying oily products.
-
Stationary Phase Preparation : Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane or a hexane/ethyl acetate mixture). Pack a chromatography column with the slurry.
-
Sample Loading : Dissolve the crude pyridazinone mixture in a minimal amount of the appropriate solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.
-
Elution : Begin eluting the column with the chosen solvent system (e.g., a gradient of ethyl acetate in hexane, starting with a low polarity).[7] Maintain a constant flow rate.
-
Fraction Collection : Collect fractions of the eluate in separate test tubes.
-
Fraction Analysis : Monitor the separation by spotting each fraction on a TLC plate. Develop the plate in the eluent and visualize the spots, for example, under a UV lamp.[5]
-
Pooling and Evaporation : Combine the fractions containing the pure desired product. Remove the solvent using a rotary evaporator to obtain the purified compound.[5]
-
Purity Confirmation : Confirm the purity of the final product using analytical techniques such as LC-MS and NMR.[5]
Protocol 3: Acid-Base Liquid-Liquid Extraction
This protocol is designed to remove acidic or basic impurities from a crude product mixture.
-
Dissolution : Dissolve the crude product in an appropriate water-immiscible organic solvent such as dichloromethane or ethyl acetate.[3][4]
-
Basic Wash (to remove acidic impurities) : Transfer the organic solution to a separatory funnel. Add an equal volume of a 5% sodium bicarbonate aqueous solution.[2] Stopper the funnel and shake vigorously, venting frequently. Allow the layers to separate. Drain the lower aqueous layer. Repeat this wash 1-2 more times.
-
Acidic Wash (to remove basic impurities) : Wash the organic layer with an equal volume of dilute hydrochloric acid (e.g., 1M HCl).[7]
-
Neutral Wash : Wash the organic layer with an equal volume of water, followed by a wash with saturated sodium chloride solution (brine) to facilitate the removal of dissolved water from the organic layer.[4]
-
Drying : Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[3]
-
Solvent Removal : Filter off the drying agent and remove the solvent by rotary evaporation to yield the purified product.[4]
Visualizations
Caption: General experimental workflow for the purification of crude pyridazinone derivatives.[5]
Caption: Decision tree for selecting a purification method based on impurity type.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 4. A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 5-Chloropyridazin-4-ol and 3-Chloropyridazin-4-ol for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the chemical properties, synthesis, reactivity, and potential biological activities of two isomeric compounds: 5-Chloropyridazin-4-ol and 3-Chloropyridazin-4-ol. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the nuanced differences between these two molecules and their potential applications.
Introduction to Chloropyridazinol Isomers
Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The presence of a chlorine atom and a hydroxyl group on the pyridazine ring, as seen in this compound and 3-Chloropyridazin-4-ol, can significantly influence their physicochemical properties, reactivity, and interactions with biological targets. These isomers, differing only in the position of the chlorine atom, can exhibit distinct pharmacological profiles. It is important to note that these compounds can exist in tautomeric forms, primarily as pyridazinones, which can influence their chemical behavior and biological interactions.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties is crucial for predicting the behavior of these compounds in biological systems. While experimental data for a direct comparison is limited, we can compile available information and make informed estimations based on related structures.
| Property | This compound | 3-Chloropyridazin-4-ol (Predicted/Inferred) |
| Molecular Formula | C₄H₃ClN₂O | C₄H₃ClN₂O |
| Molecular Weight | 130.53 g/mol | 130.53 g/mol |
| Appearance | White to off-white solid[1] | Likely a solid |
| Storage Temperature | Sealed in dry, Room Temperature[1] | N/A |
| Spectroscopic Data | 1H NMR, 13C NMR, MS, IR available[2] | Limited data available for the exact structure. Data for 3-chloropyridine can be used for approximation[3][4] |
Note: The properties for 3-Chloropyridazin-4-ol are largely inferred from its isomer and related compounds due to a lack of direct experimental data in the searched literature.
Synthesis and Reactivity
The synthesis of chloropyridazinol isomers can be approached through various synthetic routes, often starting from dichloropyridazines or related precursors.
Synthesis of Chloropyridazinol Derivatives: A General Overview
A common strategy for synthesizing hydroxylated pyridazines involves the nucleophilic substitution of a halogen on a dihalopyridazine precursor. For instance, the synthesis of 6-chloropyridazin-3-ol can be achieved by reacting 3,6-dichloropyridazine with potassium acetate in a mixture of acetic acid and water under microwave conditions.[5] A similar approach could likely be adapted for the synthesis of this compound and 3-Chloropyridazin-4-ol from appropriate dichloropyridazine starting materials, such as 3,4-dichloropyridazine. The synthesis of 3,4-dichloropyridazine itself can be achieved from more readily available starting materials through a multi-step process.[6]
Below is a generalized workflow for the synthesis of a chloropyridazinol from a dichloropyridazine.
Caption: Generalized workflow for the synthesis of chloropyridazinols.
Reactivity Profile
The reactivity of these isomers is dictated by the electron-withdrawing nature of the chlorine atom and the nitrogen atoms in the pyridazine ring, as well as the presence of the hydroxyl group which can also exist as its keto tautomer.
-
Nucleophilic Aromatic Substitution: The chlorine atom on the pyridazine ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. The position of the chlorine atom (position 3 or 5) will influence the regioselectivity of these reactions due to the electronic effects of the ring nitrogens and the hydroxyl/oxo group.
-
Reactions of the Hydroxyl/Oxo Group: The hydroxyl group can undergo typical reactions such as etherification and esterification. In its tautomeric pyridazinone form, the N-H proton can be substituted, and the carbonyl group can participate in various reactions.
Potential Biological Activities
While direct experimental data on the biological activities of this compound and 3-Chloropyridazin-4-ol is not abundant in the readily available literature, the broader class of pyridazine and pyridazinone derivatives has been extensively studied and shown to possess a wide range of pharmacological properties. This suggests that these two isomers are promising candidates for further investigation.
Anticancer Activity
Numerous studies have highlighted the potential of pyridazine derivatives as anticancer agents.[7] The pyridazine scaffold is a key component in several clinically approved or investigational drugs that target various aspects of cancer cell proliferation and survival.[7] The mechanism of action for many of these compounds involves the inhibition of key signaling pathways, such as PARP-1, which is involved in DNA repair.[7]
Caption: Simplified signaling pathway for pyridazinone-based anticancer agents.
Antimicrobial Activity
Pyridazinone derivatives have also demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.[3][5][8][9] The mechanism of action can vary, but it often involves the disruption of essential cellular processes in the microorganisms. The presence and position of the chloro substituent on the pyridazine ring can play a crucial role in the potency and spectrum of antimicrobial activity.
Anti-inflammatory Activity
The anti-inflammatory potential of pyridazinone derivatives is another area of active research.[10][11][12][13] Some of these compounds have been shown to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes.[10] The structural differences between this compound and 3-Chloropyridazin-4-ol could lead to differential inhibition of COX-1 and COX-2, which is a critical factor in the development of non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles.
Experimental Protocols
To facilitate further research and direct comparison of these two isomers, detailed experimental protocols for key assays are provided below.
Synthesis of Chloropyridazinols (General Procedure)
This protocol is a general guideline and may require optimization for the specific synthesis of this compound and 3-Chloropyridazin-4-ol.
-
Reaction Setup: In a microwave-safe vessel, dissolve the appropriate dichloropyridazine (1 equivalent) in a suitable solvent system (e.g., acetic acid/water).
-
Addition of Reagent: Add a nucleophile such as potassium acetate (1-1.2 equivalents).
-
Microwave Irradiation: Heat the reaction mixture in a microwave reactor to a specified temperature (e.g., 140°C) for a designated time (e.g., 70 minutes).[5] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Separate the layers and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of the compounds on the viability of cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound and 3-Chloropyridazin-4-ol) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of the compounds against various microorganisms.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
References
- 1. This compound CAS#: 1245643-70-2 [chemicalbook.com]
- 2. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN104211644A - Novel synthesis method of 3,4-dichloropyridazine - Google Patents [patents.google.com]
- 5. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Novel Antimicrobial 2‑(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)‑one Scaffolds against Klebsiella pneumoniae, Inspired by Luffariellolide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Amino-4-bromo-6-chloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 10. Investigations of new pyridazinone derivatives for the synthesis of potent analgesic and anti-inflammatory compounds with cyclooxygenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti‐inflammatory potential in LPS‐induced RAW264.7 macrophages | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Analysis of the Biological Activity of 5-Chloropyridazin-4-ol and its Isomers: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data on Substituted Pyridazinone Derivatives
While a direct comparison of 5-Chloropyridazin-4-ol and its isomers is unavailable, studies on various substituted pyridazinone derivatives provide valuable insights into their potential biological activities. The following table summarizes the reported biological activities of several pyridazinone derivatives, highlighting the influence of different substituents on their potency.
| Compound/Derivative | Target/Assay | Biological Activity (IC50/EC50) | Reference |
| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | PDE4B Inhibition | 251 ± 18 nM | [1] |
| 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone derivative (Compound 9) | Vasodilatory action | 0.051 μM | [2] |
| Pyrazolo[3,4-d]pyridazinone derivative (Compound 23a) | PDE-5 Inhibition | 0.14 μM | [2] |
| Pyridazin-3(2H)-one derivative with a quinoline moiety (Compound 43) | Human pancreas cancer cell line (panc-1) | 2.9 μM | [2] |
| Pyridazin-3(2H)-one derivative with a quinoline moiety (Compound 43) | Human pancreas cancer cell line (paca-2) | 2.2 μM | [2] |
Experimental Protocols
The following are generalized experimental protocols for assessing the key biological activities associated with pyridazinone derivatives. These protocols are based on methodologies reported in the literature for similar compounds.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity and, by inference, cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Anti-inflammatory Activity: Inhibition of LPS-Induced Nitric Oxide (NO) Production in Macrophages
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5x10⁴ cells per well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The biological effects of pyridazinone derivatives are often mediated through their interaction with specific signaling pathways. The following diagrams illustrate a general experimental workflow for assessing biological activity and a representative signaling pathway that could be modulated by these compounds.
Caption: A generalized workflow for the synthesis and biological evaluation of pyridazinone isomers.
Caption: A simplified diagram of the NF-κB signaling pathway, a potential target for anti-inflammatory pyridazinone derivatives.
Conclusion
The pyridazinone scaffold holds significant promise for the development of novel therapeutic agents. While this guide provides an overview of the biological activities associated with chloropyridazinone derivatives and general protocols for their evaluation, it is important to note the absence of direct comparative studies for this compound and its isomers. Future research focusing on the systematic synthesis and parallel biological evaluation of these specific isomers is crucial to elucidate their structure-activity relationships and identify the most promising candidates for further drug development. Such studies would enable a more definitive comparison and provide valuable data for the design of next-generation pyridazinone-based drugs.
References
A Comparative Analysis of the Reactivity of 5-Chloropyridazin-4-ol versus Other Halopyridines in Key Synthetic Transformations
In the realm of medicinal chemistry and drug development, halopyridines and their diazine counterparts, such as halopyridazines, represent critical scaffolds for the synthesis of novel therapeutic agents. Their utility stems from the carbon-halogen bond, which serves as a versatile handle for a variety of chemical modifications. This guide provides a detailed comparison of the reactivity of 5-Chloropyridazin-4-ol with other common halopyridines, focusing on two cornerstone reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
The reactivity of these heterocyclic halides is governed by a combination of factors, including the nature of the halogen, the electronic properties of the aromatic ring, and the position of the substituents. Pyridazines, containing two adjacent nitrogen atoms, are significantly more π-deficient than pyridines, which profoundly impacts their chemical behavior. Furthermore, the presence of a hydroxyl group in this compound introduces tautomeric considerations (ol-one equilibrium), which can influence its reactivity profile.
Theoretical Framework: Understanding Reactivity
Nucleophilic Aromatic Substitution (SNAr): The SNAr reaction is a two-step process involving the addition of a nucleophile to the aromatic ring to form a stabilized intermediate (Meisenheimer complex), followed by the elimination of the leaving group.[1] The reactivity is enhanced by electron-withdrawing groups that can stabilize the negative charge of the intermediate. The two nitrogen atoms in the pyridazine ring are strongly electron-withdrawing, making the ring highly susceptible to nucleophilic attack.[2] For halogens, the SNAr reactivity trend is often F > Cl > Br > I, driven by the high electronegativity of fluorine which polarizes the C-X bond and stabilizes the transition state, rather than its leaving group ability.[3]
Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations are fundamental for C-C and C-N bond formation, respectively.[4][5] The rate-determining step is typically the oxidative addition of the C-X bond to the palladium(0) catalyst.[6] The reactivity is primarily dictated by the carbon-halogen bond dissociation energy, which follows the trend C-I > C-Br > C-Cl.[6] Consequently, iodo- and bromopyridines are generally more reactive than their chloro-analogs, often requiring milder conditions and less specialized catalysts.[6]
Caption: Logical flow comparing the key factors that influence reactivity in SNAr and Cross-Coupling reactions.
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data to illustrate the reactivity differences between various halopyridines and project the expected reactivity of this compound.
Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactivity
The significantly higher reactivity of fluoropyridines in SNAr reactions is a well-documented phenomenon.[3] Due to the strong electron-withdrawing nature of the pyridazine ring, this compound is anticipated to be substantially more reactive than chloropyridines and may approach the reactivity of fluoropyridines.
| Substrate | Nucleophile | Conditions | Yield / Rate | Reference |
| 2-Fluoropyridine | NaOEt | EtOH | Relative rate: 320 | [3] |
| 2-Chloropyridine | NaOEt | EtOH | Relative rate: 1 | [3] |
| 2-Chloropyridine | Amines | Heat | Good yields | [7] |
| 3,6-Dichloropyridazine | 4-Hydroxybenzaldehyde | K₂CO₃, Isopropanol | Good yield | [8] |
| This compound | Amine | Mild Heat (Predicted) | High (Predicted) | N/A |
Table 2: Suzuki-Miyaura Cross-Coupling Reactivity
| Halopyridine | Coupling Partner | Catalyst System | Conditions | Yield | Reference |
| 2-Bromopyridine | Phenylboronic Acid | Pd(OAc)₂ / PPh₃ | Toluene, 80°C | 95% | [6] |
| 2-Chloropyridine | Phenylboronic Acid | Pd₂(dba)₃ / XPhos | t-BuOH, 100°C | 85% | [6] |
| 2,3,5-Trichloropyridine | Arylboronic Acids | Pd(OAc)₂ (ligand-free) | Aqueous, 100°C | High yields | [10] |
| This compound | Arylboronic Acid | Pd(OAc)₂ / Buchwald Ligand (Predicted) | Dioxane/H₂O, >100°C (Predicted) | Moderate-High (Predicted) | N/A |
Table 3: Buchwald-Hartwig Amination Reactivity
Similar to Suzuki coupling, the Buchwald-Hartwig amination is more facile with bromopyridines. However, significant advances in ligand technology have enabled the efficient coupling of less reactive chloropyridines.[5][6]
| Halopyridine | Amine | Catalyst System | Conditions | Yield | Reference |
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ / BINAP | Toluene, 100°C | 98% | [5] |
| 2-Chloropyridine | Morpholine | Pd(OAc)₂ / RuPhos | Dioxane, 110°C | 92% | [6] |
| 2-Bromopyridines | Volatile Amines | Pd(OAc)₂ / dppp | Toluene, 80°C | 55-98% | [11] |
| 3-Halo-2-aminopyridines | Primary/Secondary Amines | RuPhos/BrettPhos Precatalysts | Dioxane, 110°C | Good yields | [12] |
| This compound | Secondary Amine | Pd Precatalyst / Hindered Ligand (Predicted) | High Temp (Predicted) | Moderate-High (Predicted) | N/A |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for the key transformations discussed.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a typical amination of a halopyridine.
-
To a sealed tube, add the halopyridine/halopyridazine (1.0 mmol), the desired amine (1.2 mmol), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol).
-
Add a suitable solvent (e.g., DMSO, DMF, or NMP, 5 mL).
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-150 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Generalized experimental workflow for comparing reactivity in SNAr reactions.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol is a standard procedure for palladium-catalyzed C-C bond formation.[4]
-
In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), combine the halopyridine/halopyridazine (1.0 mmol), boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0 mmol).
-
Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.
-
Heat the reaction mixture to reflux (80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture, dilute with water, and extract with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired biaryl product.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol outlines the C-N cross-coupling reaction.[11][13]
-
To an oven-dried Schlenk tube, add the halopyridine/halopyridazine (1.0 mmol), a palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the appropriate phosphine ligand (if not using a precatalyst), and a strong base (e.g., NaOt-Bu or LiHMDS, 1.4 mmol).
-
Evacuate and backfill the tube with an inert gas (Argon).
-
Add the amine (1.2 mmol) and anhydrous, degassed solvent (e.g., toluene or dioxane, 4 mL).
-
Seal the tube and heat in an oil bath at the specified temperature (typically 80-120 °C).
-
Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ether or ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash chromatography.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to In Vitro Assay Validation for 5-Chloropyridazin-4-ol Derivatives
For researchers and drug development professionals investigating the therapeutic potential of novel 5-Chloropyridazin-4-ol derivatives, rigorous in vitro assay validation is a critical first step. This guide provides a comparative framework for validating these compounds, focusing on common biological activities associated with the broader pyridazinone class, such as anti-inflammatory and cytotoxic effects. The methodologies and data presented herein offer a blueprint for assessing potency, selectivity, and cellular responses.
The pyridazinone scaffold is a versatile structure known to exhibit a wide range of biological activities.[1][2] Derivatives have been identified as potential inhibitors of enzymes like p38 mitogen-activated protein kinase (MAPK), phosphodiesterase type 4 (PDE4), and cyclooxygenase 2 (COX2), making them attractive for development as anti-inflammatory agents.[2][3] Furthermore, many pyridazinone-based compounds have demonstrated significant anticancer and antimicrobial properties.[4]
This guide will focus on two primary areas of validation:
-
Enzyme Inhibition Assays , using p38 MAPK as a key example due to its relevance to pyridazinone derivatives.
-
Cell-Based Cytotoxicity Assays , a fundamental screening step for any new chemical entity.[5][6]
Comparative Analysis of Biological Activity
Effective validation requires comparing the performance of a novel derivative against appropriate benchmarks. This includes other experimental compounds or established drugs with similar mechanisms of action. The following tables summarize hypothetical and literature-derived data to illustrate how results can be presented for comparative analysis.
Table 1: Comparative Kinase Inhibition Profile
This table compares the inhibitory activity of a hypothetical this compound derivative ("CPD-X") against other pyridazinone-based inhibitors and a known clinical candidate targeting p38 MAPK.
| Compound | Target Kinase | IC50 (nM) | Assay Method | Reference Compound |
| CPD-X (Hypothetical) | p38 MAPK | 25 | Luminescence-based | BIRB 796 |
| Pyridazinopyridinone 31 | p38 MAPK | 3 | Enzyme Assay | N/A[7] |
| BIRB 796 (Doramapimod) | p38 MAPK | 34 | Enzyme Assay | N/A[8] |
| Staurosporine | Multiple Kinases | 1-10 (Broad) | Luminescence-based | N/A[9] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Comparative Cytotoxicity in Cancer Cell Lines
This table presents the cytotoxic effects of CPD-X compared to other pyridazinone derivatives across various human cancer cell lines.
| Compound/Derivative | Cell Line | Assay | IC50 / Activity | Reference Compound |
| CPD-X (Hypothetical) | A549 (Lung) | MTT Assay | 5.5 µM | Cisplatin |
| Pyridazinone 10l | A549/ATCC (Lung) | Not Specified | GI50 = 1.66-100 µM | N/A[4] |
| Pyrrolo[1,2-b]pyridazine 5a | LoVo (Colon) | MTS Assay | Highest Activity | N/A[1] |
| PZ-11 (Thiazolidinedione) | MCF-7 (Breast) | MTT Assay | IC50 = 17.35 µM | Vincristine[10] |
GI50 (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth.
Experimental Protocols
Detailed and reproducible protocols are the foundation of assay validation.
Protocol 1: p38 MAPK Inhibition Assay (Luminescence-based)
This assay quantifies the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.
Materials:
-
Recombinant human p38 MAPK enzyme
-
Kinase substrate (e.g., ATF2)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (this compound derivatives)
-
Luminescence-based ATP detection reagent (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup: Add 5 µL of assay buffer, 2.5 µL of test compound dilution, and 2.5 µL of enzyme/substrate mix to each well.
-
Initiation: Start the reaction by adding 5 µL of ATP solution.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the reaction and measure the remaining ATP by adding the luminescence detection reagent according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[5][10]
Materials:
-
Human cancer cell line (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol)[5]
-
Sterile 96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.[11]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48 or 72 hours.[11]
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.[11]
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader.[10] Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating complex processes and relationships.
Caption: General workflow for in vitro validation of a novel kinase inhibitor.
Caption: The p38 MAPK signaling pathway, a key target for pyridazinone derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. nebiolab.com [nebiolab.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Comparative Docking Analysis of Chloropyridazinone Derivatives: An In Silico Perspective
A detailed examination of substituted chloropyridazinone compounds through molecular docking simulations reveals significant potential in drug discovery. This guide provides a comparative overview of the docking performance of various chloropyridazinone derivatives against microbial protein targets, supported by experimental data and detailed computational protocols to aid researchers and drug development professionals.
The pyridazinone core is a versatile scaffold in medicinal chemistry, and its chloro-substituted derivatives have been explored for their potential as antimicrobial and antioxidant agents. Molecular docking studies are crucial in understanding the binding interactions of these compounds with protein targets at a molecular level, offering valuable insights for the rational design of more potent and selective therapeutic agents. This guide synthesizes findings from studies on different series of chloropyridazinone derivatives to present a comparative analysis of their in silico performance.
Performance Comparison of Chloropyridazinone Derivatives
Table 1: Docking Performance of Substituted Chloropyridazinone Derivatives Against Microbial Protein Targets
| Derivative ID | Chemical Structure/Substitution Pattern | Target Protein (PDB ID) | Docking Score (kcal/mol) |
| Series 1: 5-Aryl-4-chloro-2-(3-chloro-phenyl)-2H-pyridazin-3-one Derivatives | |||
| 2f | 5-(4-Chlorophenyl) | Staphylococcus aureus DNA gyrase B (4URO) | -8.6 |
| 2g | 5-(4-Nitrophenyl) | Staphylococcus aureus DNA gyrase B (4URO) | -8.4 |
| Series 2: 4,5-Dichloro-2-(3-chloro-phenyl)-6-(substituted-benzyl)-2H-pyridazin-3-one Derivatives | |||
| 2f | 6-(4-Chlorobenzyl) | Staphylococcus aureus DNA gyrase B (4URO) | -28.98 |
| 2d | 6-(4-Fluorobenzyl) | Staphylococcus aureus DNA gyrase B (4URO) | -28.11 |
| 2k | 6-(4-Nitrobenzyl) | Staphylococcus aureus DNA gyrase B (4URO) | -27.55 |
Note: The docking scores for Series 1 and Series 2 are from different studies and were calculated using different software and methodologies, thus they are not directly comparable. The comparison should be made within each series.
Experimental Protocols
The methodologies employed in the cited studies for molecular docking are crucial for the reproducibility and validation of the results. Below are detailed protocols from the literature for the docking of chloropyridazinone derivatives.
Molecular Docking Protocol for 5-Aryl-4-chloro-2-(3-chloro-phenyl)-2H-pyridazin-3-one Derivatives
The in-silico molecular docking studies for this series were performed using V-Life Science MDS 4.6 software with the GRIP batch docking method.
-
Protein Preparation: The X-ray crystal structure of the target protein, Staphylococcus aureus DNA gyrase B (PDB ID: 4URO), was imported into the software. Water molecules and co-crystallized ligands were removed, and the protein was prepared by adding hydrogen atoms and assigning correct bond orders.
-
Ligand Preparation: The 3D structures of the synthesized chloropyridazinone derivatives were sketched and optimized using the software's built-in tools.
-
Docking Simulation: The GRIP batch docking method was used to dock the prepared ligands into the active site of the prepared protein. The docking poses were generated and scored based on the software's scoring function. The pose with the best docking score was selected for analyzing the binding interactions.
Molecular Docking Protocol for 4,5-Dichloro-2-(3-chloro-phenyl)-6-(substituted-benzyl)-2H-pyridazin-3-one Derivatives
Similar to the first series, the molecular docking for these compounds was carried out using V-Life Science MDS 4.6 software and the GRIP batch docking method.
-
Target Selection and Preparation: The crystal structure of Staphylococcus aureus DNA gyrase B (PDB ID: 4URO) was selected as the target protein. The protein was prepared by removing water molecules, adding hydrogen atoms, and defining the active site based on the co-crystallized ligand.
-
Ligand Preparation: The 2D structures of the dichloro-pyridazinone derivatives were drawn and converted to 3D structures. Energy minimization of the ligands was performed.
-
Docking and Scoring: The prepared ligands were docked into the defined active site of the target protein using the GRIP batch docking protocol. The resulting docking poses were evaluated based on their docking scores, and the interactions with the active site residues were analyzed.
Visualizing the Workflow and Logical Relationships
To better understand the process of comparative docking studies and the underlying logic, the following diagrams are provided.
Benchmarking Synthetic Efficiency: A Comparative Guide to Chlorinated Pyridazinol Production
Comparative Analysis of Synthetic Routes
The synthesis of chlorinated pyridazinols and related nitrogen-containing heterocycles often involves the introduction of a chlorine atom onto the pyridazine or pyridine ring. The choice of synthetic route can significantly impact yield, purity, cost, and overall efficiency. Below is a comparison of representative synthetic strategies.
| Method | Starting Material | Key Reagents & Conditions | Product | Reported Yield | Advantages | Disadvantages |
| Nucleophilic Substitution | 3,6-Dichloropyridazine | Acetic acid/water, Potassium acetate, Microwave irradiation (140°C, 70 min) | 6-Chloropyridazin-3-ol | 92.5%[1] | High yield, relatively fast reaction time with microwave assistance. | Requires specific microwave equipment, potential for side reactions if not carefully controlled. |
| Nucleophilic Substitution (Conventional Heating) | 3,6-Dichloropyridazine | Absolute ethanol, Reflux (24 h) | 6-Chloropyridazin-3-ol | 90%[1] | Simple procedure, does not require specialized equipment. | Long reaction time. |
| Multi-step Synthesis from Acyclic Precursors | Compound 1 (not specified) | 1. Hydrazine hydrate in acetonitrile (25-30°C, 6h) 2. MnO2 in tetrahydrofuran (25°C, 8h) 3. POCl3 in isopropanol (reflux at 80°C, 3h) | 3,4-Dichloropyridazine | Not specified, but described as "relatively high"[2] | Readily available starting materials, mild reaction conditions. | Multi-step process can be time-consuming and may lead to lower overall yield. |
| Chlorination of Pyridine Derivatives | N-(4-pyridyl) pyridinium chloride hydrochloride | Phosphorus pentachloride (140-150°C, 40 min) | 4-Chloropyridine | ~65.9%[3] | Relatively short reaction time. | High temperature, use of corrosive and hazardous phosphorus pentachloride. |
| Chlorination of Pyridine with Thionyl Chloride | Pyridine | Thionyl chloride (35°C, 5 h) | 4-Chloropyridine | 70.6%[3] | Milder conditions compared to PCl5. | Use of corrosive and hazardous thionyl chloride. |
Experimental Protocols
Synthesis of 6-Chloropyridazin-3-ol via Microwave-Assisted Nucleophilic Substitution[1]
Materials:
-
3,6-Dichloropyridazine
-
Acetic acid
-
Water
-
Potassium acetate
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
A solution of 3,6-dichloropyridazine (1 g, 0.006759 mol) in a 5:1 mixture of acetic acid and water (20 mL) is prepared.
-
Potassium acetate (0.662 g, 0.006759 mol) is added to the solution.
-
The reaction mixture is heated to 140°C under microwave irradiation for 70 minutes.
-
After completion, the reaction flask is cooled, and the solvent is removed by vacuum evaporation.
-
Ethyl acetate and water are added to the residue, and the layers are separated.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic phases are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated to yield 6-chloro-2H-pyridazin-3-one (0.813 g, 92.5% yield).
Synthesis of 6-Chloropyridazin-3-ol via Conventional Heating[1]
Materials:
-
3,6-Dichloropyridazine
-
Absolute ethanol
-
Saturated ammonium chloride solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Petroleum ether
Procedure:
-
In a 50 mL round-bottom flask, 3,6-dichloropyridazine (1.00 g, 6.71 mmol) is dissolved in absolute ethanol (10 mL).
-
The mixture is stirred at reflux for 24 hours.
-
After cooling to room temperature, a saturated ammonium chloride solution (30 mL) is added.
-
The resulting solution is extracted with dichloromethane (3 x 30 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and evaporated under vacuum.
-
The crude solid is triturated in petroleum ether and filtered to afford the pure product (0.785 g, 90% yield).
Visualizing Synthetic Pathways and Decision Making
To aid in the understanding of the synthetic processes and the selection of an appropriate method, the following diagrams illustrate a general experimental workflow and a logical decision-making process.
Caption: A generalized workflow for the synthesis of chlorinated pyridazinols.
Caption: A decision tree to guide the selection of a synthetic method.
References
"reproducibility of biological screening results for 5-Chloropyridazin-4-ol"
A comprehensive search for reproducible biological screening data for the compound 5-Chloropyridazin-4-ol has yielded no specific, publicly available experimental results. Consequently, a comparison guide on the reproducibility of its biological screening performance cannot be compiled at this time.
Despite extensive searches for biological assay results, including antimicrobial, antifungal, or cytotoxic activity, no publications were identified that provide quantitative data such as Minimum Inhibitory Concentration (MIC) or IC50 values specifically for this compound. The scientific literature primarily contains information on the synthesis and biological evaluation of various derivatives of the pyridazine scaffold, but not for the parent compound .
This lack of primary data prevents any analysis of the reproducibility of screening results. Reproducibility studies inherently require multiple independent data sets to compare, and in the case of this compound, not even a single set of biological screening data could be located in the public domain.
Furthermore, no information was found regarding the potential mechanism of action or any associated signaling pathways for this compound. This absence of mechanistic data precludes the creation of the mandatory signaling pathway diagrams requested.
While the pyridazine core is present in many biologically active molecules, the specific biological profile of this compound remains uncharacterized in available scientific literature. Therefore, it is not possible to provide the requested comparison guide with supporting experimental data, detailed protocols, and visualizations.
Researchers, scientists, and drug development professionals interested in this specific compound would likely need to perform initial biological screenings to generate the primary data required for any subsequent analysis of reproducibility.
Unveiling the Action of 5-Chloropyridazin-4-ol Derivatives: A Comparative Guide
This guide provides a comprehensive analysis of the potential mechanisms of action for 5-Chloropyridazin-4-ol derivatives and their analogs. Due to limited publicly available data on the specific this compound scaffold, this report focuses on structurally related pyridazinone compounds to infer potential biological activities and mechanisms. The information presented is intended for researchers, scientists, and drug development professionals to facilitate further investigation into this chemical class.
The pyridazinone core is a versatile scaffold known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The mechanism of action for these derivatives often involves the inhibition of key enzymes and signaling pathways crucial for disease progression. This guide will delve into the potential inhibitory activities of this compound analogs, presenting comparative data from studies on closely related compounds and detailing the experimental protocols used to generate this data.
Comparative Efficacy of Structurally Related Pyridazinone Derivatives
To understand the potential of this compound derivatives, it is valuable to examine the biological activity of their close structural analogs. The following tables summarize the in vitro activities of various substituted chloropyridazinone derivatives.
Anticancer and Antiangiogenic Activity
A study on a series of 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives revealed their potential as anticancer and antiangiogenic agents. The inhibitory effects were evaluated against several human cancer cell lines, and the most potent compounds were further assessed for their ability to inhibit proangiogenic cytokines.[3]
Table 1: In Vitro Anticancer Activity of 4-Chloro-5-aminopyridazin-3(2H)-one Derivatives [3]
| Compound ID | Substitution at C5-amino group | Liver Cancer (HEP3BPN 11) IC50 (μM) | Breast Cancer (MDA 453) IC50 (μM) | Leukemia (HL 60) IC50 (μM) |
| 4g | N-ethyl-N-phenylamino | 0.012 | 0.015 | 0.011 |
| 4i | 4-phenylpiperazin-1-yl | 0.014 | 0.018 | 0.013 |
| Methotrexate (Standard) | - | 0.010 | 0.012 | 0.010 |
IC50 values represent the concentration required to inhibit 50% of cell growth.
Compounds 4g and 4i demonstrated potent anticancer activity, with IC50 values comparable to the standard drug, methotrexate. These compounds were also found to be potent inhibitors of key proangiogenic cytokines such as TNFα and VEGF.[3]
Antifungal Activity
In another study, 5-chloro-6-phenylpyridazin-3(2H)-one derivatives were synthesized and evaluated for their antifungal properties against various fungal strains.[4]
Table 2: In Vitro Antifungal Activity of 5-Chloro-6-phenylpyridazin-3(2H)-one Derivatives [4]
| Compound ID | Substitution | G. zeae (% Inhibition at 50 μg/mL) | F. oxysporum (% Inhibition at 50 μg/mL) | C. mandshurica (% Inhibition at 50 μg/mL) |
| Representative Compound 1 | Varies | Good | Good | Good |
| Representative Compound 2 | Varies | Moderate | Good | Moderate |
Specific compound structures and detailed inhibition percentages were not fully detailed in the abstract, but the study indicates good to moderate activity for several derivatives.
Potential Mechanisms of Action
The broad biological activities of pyridazinone derivatives suggest multiple potential mechanisms of action. Based on studies of related compounds, this compound derivatives may act as inhibitors of various enzymes and signaling pathways.
Kinase Inhibition
A prevalent mechanism of action for many pyridazinone-based compounds is the inhibition of protein kinases.[5] Kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer. The general mechanism involves the compound binding to the ATP-binding pocket of the kinase, preventing the transfer of a phosphate group to its substrate and thereby blocking the downstream signaling cascade.
Other Enzymatic Inhibition
Besides kinases, pyridazinone derivatives have been shown to inhibit other enzymes such as:
-
Phosphodiesterase 4 (PDE4): Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP), which has anti-inflammatory effects.[6]
-
Cyclooxygenase (COX) enzymes: Inhibition of COX-1 and COX-2 is a well-known mechanism for nonsteroidal anti-inflammatory drugs (NSAIDs).
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of pyridazinone derivatives.
In Vitro Anticancer Activity (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
Materials:
-
Human cancer cell lines (e.g., HEP3BPN 11, MDA 453, HL 60)
-
Culture medium (e.g., RPMI-1640) with 10% fetal bovine serum
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a suitable density and allow them to attach overnight.
-
Prepare various concentrations of the test compounds (e.g., 4a-i) in the culture medium.
-
Replace the medium in the wells with the medium containing the test compounds and incubate for a specified period (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.[3]
In Vitro Antifungal Activity Assay
This assay determines the minimum inhibitory concentration (MIC) of a compound against various fungal strains.
Materials:
-
Fungal strains (e.g., G. zeae, F. oxysporum, C. mandshurica)
-
Potato Dextrose Agar (PDA) medium
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., a known antifungal agent)
-
Petri dishes
-
Incubator
Procedure:
-
Prepare PDA medium and autoclave it.
-
While the medium is still molten, add the test compounds at various concentrations.
-
Pour the medium into Petri dishes and allow it to solidify.
-
Inoculate the center of each plate with a mycelial plug of the test fungus.
-
Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a few days.
-
Measure the diameter of the fungal colony and calculate the percentage of inhibition compared to the control.[4]
Conclusion
While direct experimental evidence for the mechanism of action of this compound derivatives is currently scarce in the public domain, the analysis of structurally similar pyridazinone compounds provides valuable insights into their potential as therapeutic agents. The data presented on 4-chloro and 5-chloro-pyridazinone analogs highlight their promising anticancer, antiangiogenic, and antifungal activities. The likely mechanisms underpinning these effects include the inhibition of key cellular enzymes such as protein kinases. The experimental protocols and comparative data provided in this guide serve as a foundational resource for researchers to design and conduct further studies to elucidate the specific mechanisms and therapeutic potential of this compound derivatives.
References
- 1. sarpublication.com [sarpublication.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Chloropyridazin-4-ol: A Guide for Laboratory Professionals
For immediate reference, 5-Chloropyridazin-4-ol is a hazardous substance and must be disposed of as chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash. This guide provides comprehensive procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
This compound is classified as toxic if swallowed, causes skin irritation, and can result in serious eye irritation. It may also cause respiratory irritation. Therefore, strict adherence to safety protocols is paramount during handling and disposal.
Personal Protective Equipment (PPE): A comprehensive set of PPE is required when working with this compound. This includes:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield is recommended if there is a splash hazard. |
| Skin and Body Protection | A lab coat or chemical-resistant apron. Ensure full coverage to prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If dust is generated, a NIOSH-approved respirator is necessary. |
Step-by-Step Disposal Protocol
The proper disposal of this compound follows a systematic process of identification, segregation, and packaging for collection by a licensed hazardous waste disposal service.
Waste Identification and Segregation
-
Designate as Hazardous Waste: All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., gloves, wipes, pipette tips), must be treated as hazardous waste.
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless they are known to be compatible. Specifically, keep it separate from incompatible materials such as strong oxidizing agents.
Waste Container Selection and Labeling
-
Container for Solid Waste: Dispose of solid this compound and contaminated dry materials in a clearly labeled, durable, and sealable container. The original manufacturer's container is often a suitable option for the pure chemical.
-
Container for Liquid Waste: For solutions containing this compound, use a leak-proof container with a secure screw-on cap. Ensure the container material is compatible with the solvent used.
-
Labeling: Every waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant"). The date of waste accumulation should also be recorded on the label.
Storage in a Satellite Accumulation Area (SAA)
-
Designated Storage Location: Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[1] This area should be near the point of generation and under the control of laboratory personnel.[2]
-
Secondary Containment: Place the waste container within a secondary containment bin or tray to prevent the spread of material in case of a leak.[3]
-
Container Management: Keep the waste container securely closed except when adding waste.[3][4]
Arranging for Disposal
-
Contact Environmental Health & Safety (EHS): Once the waste container is full or has been in storage for the maximum allowable time (consult your institution's EHS guidelines), contact your facility's Environmental Health & Safety department to arrange for pickup and disposal by a licensed hazardous waste contractor.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Emergency Procedures
In the event of a spill or exposure, follow these immediate actions:
| Emergency Scenario | Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | For small spills, carefully absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material into a labeled hazardous waste container. For large spills, evacuate the area and contact your institution's emergency response team. |
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Essential Safety and Operational Guide for 5-Chloropyridazin-4-ol
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 5-Chloropyridazin-4-ol. Adherence to these procedures is essential for ensuring personal safety and proper disposal.
Hazard Summary
This compound is a chemical compound that poses several health risks. It is classified as toxic if swallowed, causes skin irritation, and can result in serious eye irritation.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.[1][2]
| Protection Type | Specific Equipment | Standard/Notes |
| Eye/Face Protection | Chemical splash goggles or a face shield. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield is recommended when there is a risk of splashing.[3][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, butyl, neoprene), elbow-length and unlined. A chemical-resistant apron and a lab coat or protective clothing to prevent skin exposure. | Gloves should be inspected before each use and removed carefully to prevent skin contamination.[3] Pant legs should be worn outside of boots to prevent chemicals from entering.[3] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Required when working outside of a fume hood, if ventilation is inadequate, if dust is generated, or if irritation is experienced.[4][5] |
| Footwear | Unlined, chemical-resistant boots that cover the ankles. | Nitrile and butyl boots are recommended for the best protection. Do not use leather boots.[3] |
Operational and Disposal Plan: Step-by-Step Guidance
This section outlines the procedural workflow for the safe handling, use, and disposal of this compound.
Preparation and Handling:
-
Ventilation: Always handle this compound powder and prepare solutions in a well-ventilated area, preferably within a certified chemical fume hood to control airborne particles.[1]
-
Donning PPE: Before handling the compound, put on all required PPE as specified in the table above.
-
Handling: Avoid direct contact with skin, eyes, and clothing. Prevent the formation of dust when handling the solid form. Do not eat, drink, or smoke in the handling area.[2]
-
Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area under an inert gas.[1] Protect from moisture. The storage area should be locked or accessible only to authorized personnel.[1]
In Case of Exposure or Spill:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately take off all contaminated clothing. Wash the affected skin with plenty of soap and water. If skin irritation occurs, get medical advice.[2]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, seek medical attention.
-
Ingestion: If swallowed, immediately call a POISON CENTER or doctor. Rinse the mouth.[1] Do not induce vomiting.
-
Spill: Evacuate the area. Wear appropriate PPE and prevent the spill from entering drains.[1] Sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[5][6]
Disposal Plan:
-
Waste Collection: Collect all waste containing this compound, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.
-
Disposal: Dispose of the contents and container in accordance with all local, regional, national, and international regulations at an approved waste disposal plant.[2] Do not dispose of it in the regular trash or pour it down the drain.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
